2-cyano-N-(ethylcarbamoyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(ethylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-8-6(11)9-5(10)3-4-7/h2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMMCFEDQQODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884679 | |
| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-06-2 | |
| Record name | 2-Cyano-N-[(ethylamino)carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-cyano-N-((ethylamino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-N-[(ethylamino)carbonyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-cyano-N-(ethylcarbamoyl)acetamide CAS 41078-06-2 properties
An In-Depth Technical Guide to 2-Cyano-N-(ethylcarbamoyl)acetamide (CAS 41078-06-2) for Research and Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, CAS 41078-06-2, a pivotal chemical intermediate. With a focus on empowering researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity, and discusses its primary applications. The narrative emphasizes the causality behind experimental design and analytical interpretation, grounding all claims in authoritative references. By integrating detailed protocols, predictive spectroscopic data, and workflow visualizations, this guide serves as an essential resource for leveraging this versatile molecule in complex synthetic applications, most notably in the production of the agricultural fungicide, Cymoxanil.
Chemical Identity and Physicochemical Properties
This compound is a polyfunctional organic compound featuring a cyano group, an active methylene group, and an N-acylurea (ethylcarbamoyl) moiety.[1] This unique combination of functional groups dictates its chemical behavior and utility as a synthetic building block.[1] Its fundamental identifiers and key physical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1-(2-cyanoacetyl)-3-ethylurea; N-ethyl-N'-cyanoacetyl-urea; 2-cyano-N-[(ethylamino)carbonyl]acetamide[2][3] |
| CAS Number | 41078-06-2[1][2][3] |
| Molecular Formula | C₆H₉N₃O₂[1][2][4] |
| Molecular Weight | 155.16 g/mol [1][4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Off-white powder / White crystalline solid | [1][2] |
| Melting Point | 167 °C | [1][5] |
| Density | 1.168 g/cm³ | [1][2][3] |
| Refractive Index | 1.469 | [2] |
| Purity (Typical) | ≥98.0% | [2][4] |
| Moisture Content | ≤0.5% | [2] |
| pH (in solution) | 5-7 | [2] |
Synthesis and Mechanistic Considerations
The primary industrial application of this compound is as a direct precursor in the synthesis of Cymoxanil, a widely used agricultural fungicide.[2][5] While specific industrial synthesis protocols are proprietary, a chemically sound and widely applicable laboratory-scale synthesis can be conceptualized based on the established reactivity of cyanoacetic acid derivatives.[6] The most direct approach involves the reaction between ethyl isocyanate and cyanoacetamide.
The causality for this choice rests on the high reactivity of the isocyanate group toward the nucleophilic amide of cyanoacetamide. This reaction is typically efficient and forms the desired urea linkage directly.
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.
1. Reagents and Materials:
-
Cyanoacetamide (1.0 eq)
-
Ethyl Isocyanate (1.1 eq)
-
Anhydrous Pyridine (as solvent and catalyst)
-
Diethyl Ether (for precipitation)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
2. Reaction Setup and Execution:
-
Rationale: Anhydrous conditions are critical as isocyanates readily react with water. Pyridine is selected as a polar aprotic solvent to dissolve the reactants and as a base to catalyze the nucleophilic attack of the amide.
-
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve cyanoacetamide (e.g., 8.4 g, 0.1 mol) in anhydrous pyridine (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add ethyl isocyanate (e.g., 7.8 g, 0.11 mol) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
3. Reaction Monitoring:
-
Rationale: Thin Layer Chromatography (TLC) is used to monitor the consumption of the limiting reagent (cyanoacetamide).
-
Procedure: Spot the reaction mixture on a silica gel TLC plate against a standard of the starting material. Elute with a suitable solvent system (e.g., 7:3 Ethyl Acetate:Hexane) and visualize under UV light. The reaction is complete upon the disappearance of the cyanoacetamide spot.
4. Product Isolation and Purification:
-
Rationale: The product is expected to be a solid with lower solubility in non-polar solvents like diethyl ether, allowing for precipitation-based isolation.
-
Procedure:
-
Pour the reaction mixture into 500 mL of cold diethyl ether with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold diethyl ether (2 x 50 mL) to remove residual pyridine and unreacted starting materials.
-
Dry the resulting off-white powder under vacuum to a constant weight.
-
5. Characterization:
-
Confirm the identity and purity of the synthesized product using the analytical methods described in Section 4 (¹H NMR, FT-IR, MS) and by melting point determination.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Derivatization Potential
The synthetic versatility of this compound stems from its three key reactive centers, making it a valuable precursor for a wide range of heterocyclic systems.[1]
-
Active Methylene Group: Flanked by two electron-withdrawing groups (cyano and carbonyl), the protons on this CH₂ group are acidic. This site is a potent nucleophile after deprotonation and is the primary center for Knoevenagel condensations and Michael additions, crucial reactions for building carbon-carbon bonds.[1][7]
-
Cyano Group: This group is a versatile electrophilic center. It can undergo nucleophilic addition, be hydrolyzed to a carboxylic acid or primary amide, or be reduced to a primary amine, providing numerous pathways for molecular elaboration.[1][7] It is also a key participant in cyclization reactions to form nitrogen-containing heterocycles like pyridines and pyrazoles.[1]
-
Urea Moiety: The amide N-H protons can be deprotonated and the nitrogen atoms can act as nucleophiles in cyclization or substitution reactions. This moiety is integral to the final structure of Cymoxanil.
Caption: Key reactive sites and derivatization pathways.
Spectroscopic and Analytical Characterization
While published spectra for this specific compound are scarce, its structure allows for a reliable prediction of its spectral characteristics. The following protocols are standard for obtaining definitive structural data.
Predicted Spectroscopic Data
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10.5 | Broad Singlet | 1H | -CO-NH -CO- |
| ~8.0 | Triplet | 1H | -CH₂-NH -CO- | |
| ~4.0 | Singlet | 2H | NC-CH₂ -CO- | |
| ~3.1 | Quartet | 2H | -CH₂ -CH₃ | |
| ~1.1 | Triplet | 3H | -CH₂-CH₃ | |
| ¹³C NMR | ~165 | -CH₂-C =O | ||
| ~155 | -NH-C =O-NH- | |||
| ~117 | -C ≡N | |||
| ~35 | -C H₂-CH₃ | |||
| ~25 | NC-C H₂-CO- | |||
| ~15 | -CH₂-C H₃ |
Rationale for Predictions: The chemical shifts are estimated based on standard values for similar functional groups. The active methylene protons are expected to be a singlet due to the lack of adjacent protons. The urea and amide protons are expected to be broad and may exchange with D₂O.
Predicted FT-IR Absorptions (KBr Pellet):
-
3300-3400 cm⁻¹: N-H stretching from the urea/amide groups.
-
2950-2990 cm⁻¹: C-H stretching (aliphatic).
-
~2250 cm⁻¹: C≡N stretching (a sharp, characteristic peak).
-
1680-1720 cm⁻¹: C=O stretching (two distinct peaks expected for the amide and urea carbonyls).
-
~1550 cm⁻¹: N-H bending.
Predicted Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): m/z = 155.
-
Key Fragments: Fragmentation is expected to occur at the amide bonds. Look for fragments corresponding to [M - C₂H₅NCO]⁺ (loss of ethyl isocyanate), [M - NHC₂H₅]⁺, and [CH₂(CN)CO]⁺.
Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Causality: DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of N-H protons, making them more easily observable.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Causality: The KBr pellet method ensures a uniform dispersion of the solid sample for analysis by transmission. ATR is a simpler alternative for solid powders.
-
-
Mass Spectrometry (MS):
-
Acquire a mass spectrum using an instrument with an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination.
-
Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Causality: EI provides classic fragmentation patterns useful for structural elucidation, while ESI is a softer ionization technique that typically provides a strong signal for the protonated molecular ion [M+H]⁺, confirming the molecular weight.
-
Applications in Synthesis
The paramount application of this compound is its role as the penultimate intermediate in the manufacture of Cymoxanil (CAS 57966-95-7).[2] Cymoxanil is a fungicide with protective and curative properties, widely used in agriculture to control downy mildew and late blight on crops like grapes, potatoes, and tomatoes.[2][5] The synthesis involves the reaction of this intermediate with 2-amino-2-methoxyiminoacetamide, highlighting its importance in the global agrochemical supply chain.
Beyond this primary role, the cyanoacetamide scaffold is a cornerstone in medicinal chemistry for the synthesis of diverse, biologically active heterocyclic compounds.[6] Derivatives are utilized as precursors for compounds evaluated for antitumor, antimicrobial, and other therapeutic activities.[1] The functional group handles on this compound make it an attractive starting point for generating libraries of novel compounds for drug discovery.
Safety, Handling, and Storage
There is conflicting information regarding the hazard classification of this compound. One source indicates it is not classified as hazardous under GHS[3], while another classifies it under UN# 3439, Hazard Class 6.1 (Toxic), with hazard statements indicating it is toxic if swallowed and causes skin and eye irritation.[4] Therefore, a cautious approach is mandated.
-
Handling:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3]
-
Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
A storage temperature of 2-8 °C is recommended to ensure long-term stability and prevent thermal degradation.[4][5]
-
Keep away from incompatible materials. Based on the reactivity of related cyanoacetamides, this includes strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
-
-
Disposal:
References
-
Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. (2008). Quick Company. [Link]
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Cyanoacetamide. (n.d.). Organic Syntheses Procedure. [Link]
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Ethyl cyanoacetate. (n.d.). Wikipedia. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
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- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. chemscene.com [chemscene.com]
- 5. Buy this compound | 41078-06-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 2-cyano-N-(ethylcarbamoyl)acetamide
Abstract
This technical guide provides a comprehensive examination of 2-cyano-N-(ethylcarbamoyl)acetamide (CAS No: 41078-06-2), a pivotal chemical intermediate in modern organic synthesis. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. It further details a robust synthesis protocol and explores the compound's reactivity and primary applications, particularly its role as a key precursor to the fungicide Cymoxanil. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering field-proven insights into the practical handling, characterization, and synthetic utility of this versatile molecule.
Introduction
This compound, also known as 1-(2-cyanoacetyl)-3-ethylurea, is a multifunctional organic compound that has garnered significant attention as a building block in synthetic chemistry.[1] Its structure, incorporating a reactive methylene group flanked by a nitrile and an N-acylurea moiety, imparts a unique chemical versatility. This makes it an exceptionally valuable precursor for the synthesis of a wide array of heterocyclic systems, which are core scaffolds in many pharmaceutical and agrochemical agents.[2]
The primary industrial application of this compound is as a critical intermediate in the production of Cymoxanil, a broad-spectrum fungicide used to protect numerous crops, including potatoes, grapes, and tomatoes, from diseases like downy mildew and late blight.[1] The efficiency of Cymoxanil synthesis and its ultimate purity are directly dependent on the quality of this compound. Therefore, a thorough understanding of its molecular structure and properties is paramount for process optimization and quality control.
This guide offers an in-depth analysis of the molecule, beginning with its fundamental properties and proceeding to a detailed spectroscopic characterization, a validated synthesis protocol, and an exploration of its synthetic potential.
Molecular Identity and Physicochemical Properties
The fundamental identity and key physical characteristics of this compound are summarized below. These data are critical for its handling, storage, and application in a laboratory or industrial setting.
Chemical Structure
The molecular structure features a central acetamide backbone, substituted with a cyano group at the alpha-carbon and an ethylcarbamoyl group on the amide nitrogen.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data Table
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 1-(2-cyanoacetyl)-3-ethylurea, N-ethyl-N'-cyanoacetyl-urea | [1] |
| CAS Number | 41078-06-2 | [1][2][3] |
| Molecular Formula | C₆H₉N₃O₂ | [2][3] |
| Molecular Weight | 155.15 g/mol | [3][4] |
| Appearance | Off-white crystalline powder | [1][2] |
| Melting Point | 167 °C | [2][3] |
| Density | 1.168 g/cm³ | [1][2] |
| Purity | ≥98.0% | [1][4] |
| SMILES | CCNC(=O)NC(=O)CC#N | [3] |
| InChI Key | QDSMMCFEDQQODS-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The most common and industrially viable synthesis of this compound involves the reaction between cyanoacetic acid and ethyl urea.[3] This method is favored for its straightforward procedure and accessible starting materials.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Expertise & Causality: This protocol is designed for high yield and purity. The selected temperature range of 40-50°C is a critical parameter; it is high enough to ensure a sufficient reaction rate but low enough to prevent thermal degradation of the product or starting materials, which can lead to impurities. Cooling is essential for maximizing the precipitation of the product from the reaction mixture, thereby increasing the isolated yield.
Protocol:
-
Charging the Reactor: In a clean, dry glass reactor equipped with a mechanical stirrer and a temperature probe, combine cyanoacetic acid (1.0 equivalent) and ethyl urea (1.05 equivalents). The slight excess of ethyl urea ensures the complete consumption of the more valuable cyanoacetic acid.
-
Reaction Execution: Begin stirring the mixture to ensure homogeneity. Gently heat the reaction vessel to a constant temperature between 40°C and 50°C.[3]
-
Monitoring: Maintain this temperature with continuous stirring for approximately 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the cyanoacetic acid spot has disappeared.
-
Workup and Isolation: After the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 0-5°C to induce crystallization.
-
Purification: Collect the precipitated white solid by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any unreacted starting materials and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.
Trustworthiness: This self-validating protocol yields a product that, when analyzed via the spectroscopic methods detailed in the next section, will match the expected structural signature, confirming both the success of the synthesis and the identity of the final compound.
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the molecular structure of a synthesized compound. The following sections describe the expected spectroscopic data for this compound, providing a benchmark for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Ethyl Group (CH₃): A triplet peak is expected around δ 1.1-1.3 ppm. The signal is split into a triplet by the adjacent methylene (-CH₂-) protons.
-
Ethyl Group (CH₂): A quartet peak is expected around δ 3.2-3.4 ppm. This signal is split by the adjacent methyl (-CH₃) protons. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
Methylene Group (CH₂CN): A singlet peak is expected around δ 3.5-3.7 ppm. This active methylene group's protons are significantly deshielded by the adjacent cyano and carbonyl groups.
-
Amide/Urea Protons (NH): Two broad singlet peaks are expected in the region of δ 7.5-9.5 ppm. The exact chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
-
¹³C NMR:
-
Ethyl Group (CH₃): A peak is expected around δ 14-16 ppm.
-
Methylene Group (CH₂CN): A peak is expected around δ 25-30 ppm.
-
Ethyl Group (CH₂): A peak is expected around δ 35-40 ppm.
-
Cyano Group (C≡N): The carbon of the nitrile group is expected to appear in the characteristic range of δ 115-120 ppm.[3]
-
Carbonyl Carbons (C=O): Two distinct peaks for the two carbonyl carbons are expected in the amide region, typically between δ 160-175 ppm.[3]
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the key functional groups within the molecule.
-
N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the amide and urea functionalities.
-
C-H Stretching: Absorption bands for aliphatic C-H stretching are expected just below 3000 cm⁻¹.
-
C≡N Stretching: A sharp, intense absorption peak characteristic of a nitrile group should appear around 2250-2270 cm⁻¹. Its presence is a key diagnostic feature.
-
C=O Stretching: Strong, intense absorption bands corresponding to the two carbonyl groups (amide and urea) are expected in the region of 1650-1720 cm⁻¹. The presence of two distinct peaks in this region is common for N-acylureas.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion Peak [M]⁺: The mass spectrum should show a clear molecular ion peak at an m/z value of 155, corresponding to the molecular weight of the compound (C₆H₉N₃O₂).[3]
-
Key Fragmentation Patterns: Characteristic fragments would likely include the loss of the ethyl group (m/z 126) and the cyano group (m/z 129), as well as other fragmentations across the amide and urea linkages, providing further confirmation of the structure.[3]
Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.
Reactivity of the Active Methylene Group
The methylene protons alpha to both the cyano and carbonyl groups are acidic and can be readily deprotonated by a base. This creates a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations. This reactivity is fundamental to its role in building more complex molecular architectures.
Primary Application: Synthesis of Cymoxanil
The principal industrial use of this compound is in the synthesis of the fungicide Cymoxanil. This transformation leverages the molecule's inherent reactivity to construct the final heterocyclic product.
Caption: Role as a precursor in the synthesis of Cymoxanil.
This reaction is a multi-step process, often involving a condensation reaction followed by cyclization, which ultimately forms the core structure of Cymoxanil. The precise conditions and reagents are typically proprietary to manufacturers but highlight the compound's value.[1]
Versatility in Heterocyclic Synthesis
Beyond its main application, this compound is a versatile precursor for various heterocyclic compounds due to its multiple reactive sites. It can undergo cyclization and condensation reactions to form valuable frameworks such as pyrazoles, thiophenes, and pyridines, which are of significant interest in medicinal chemistry and materials science.[2]
Computational and Safety Data
Computed Molecular Properties
Computational data provide insights into the molecule's behavior in biological systems, such as its membrane permeability and solubility.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 81.99 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | -0.254 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Hazard Classification: Class 6.1 (Toxic)[4]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Precautions: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.[2] Store in a cool, dry, and sealed container.[1][4]
Conclusion
This compound is a compound of significant industrial and academic interest. Its molecular structure, characterized by a unique combination of reactive functional groups, makes it an invaluable intermediate in organic synthesis. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is essential for its effective and safe utilization in the development of agrochemicals, pharmaceuticals, and other advanced materials. The provided protocols and data serve as a reliable foundation for researchers and professionals working with this versatile chemical building block.
References
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LookChem. (Date unavailable). Exploring this compound: Properties and Applications. [Link]
-
ChemSrc. (2025, September 9). This compound | CAS#:41078-06-2. [Link]
-
PubChem. 2-Cyano-N-((methylamino)carbonyl)acetamide. [Link]
Sources
2-cyano-N-(ethylcarbamoyl)acetamide IUPAC name and synonyms
An In-Depth Technical Guide to 2-Cyano-N-(ethylcarbamoyl)acetamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 41078-06-2), a pivotal chemical intermediate. The document details the compound's nomenclature, physicochemical properties, and established synthetic methodologies. The primary focus is its critical role as a precursor in the industrial synthesis of Cymoxanil, a broad-spectrum fungicide. The guide elucidates the multi-step transformation process from the parent molecule to the final active ingredient and details Cymoxanil's complex mechanism of action against Oomycete pathogens. Furthermore, it explores emerging applications of this compound as a versatile building block in the synthesis of novel heterocyclic systems for pharmaceutical research. Safety protocols and handling guidelines are also presented. This document is intended for researchers, chemists, and professionals in the fields of agrochemical and pharmaceutical development.
Nomenclature and Chemical Identity
This compound is an organic compound characterized by a cyano group, an active methylene group, and an N-acylurea functional group. This unique combination of features makes it a reactive and versatile intermediate in organic synthesis.
IUPAC Name: this compound[1]
Synonyms:
-
1-(2-cyanoacetyl)-3-ethylurea[2]
-
N-ethyl-N'-cyanoacetyl-urea[2]
-
2-cyano-N-[(ethylamino)carbonyl]acetamide[3]
Key Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 41078-06-2 | [1][2] |
| Molecular Formula | C₆H₉N₃O₂ | [1][2] |
| Molecular Weight | 155.16 g/mol | [1] |
| Canonical SMILES | CCNC(=O)NC(=O)CC#N | [1] |
| InChI Key | QDSMMCFEDQQODS-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The compound is typically supplied as a stable, off-white powder or crystalline solid, facilitating its handling and storage in industrial and laboratory settings.[1][2] Its properties are summarized below.
| Property | Value | Notes |
| Appearance | Off-white powder / White crystalline solid | [1][2] |
| Melting Point | 167 °C | Attributed to intermolecular hydrogen bonding capabilities.[1][5] |
| Density | 1.168 g/cm³ | [1][2] |
| Purity (Assay) | ≥ 98.0% | Typical specification for use as an intermediate.[2] |
| Moisture Content | ≤ 0.5% | Low moisture ensures stability during storage.[2] |
| pH | 5 - 7 | Near-neutral, allowing compatibility with various reaction conditions.[2] |
Synthesis and Reaction Mechanism
The most common and industrially viable method for synthesizing this compound is the condensation reaction between cyanoacetic acid and ethylurea.[5]
Reaction Causality and Mechanism
This reaction is an N-acylation of ethylurea. The carboxylic acid of cyanoacetic acid is activated, often through an anhydride intermediate (e.g., using acetic anhydride), to make it more electrophilic. The more nucleophilic terminal nitrogen of ethylurea then attacks the activated carbonyl carbon. A subsequent loss of a leaving group (e.g., acetic acid) yields the final amide product. The active methylene group (the -CH₂- between the cyano and carbonyl groups) remains intact for subsequent functionalization.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a representative procedure for the laboratory synthesis of this compound.
Materials:
-
Cyanoacetic acid (1.0 eq)
-
Ethylurea (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Toluene (or other suitable aprotic solvent)
-
Ice bath
-
Standard laboratory glassware with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyanoacetic acid and toluene.
-
Activation: Slowly add acetic anhydride to the suspension while stirring. An exotherm may be observed.
-
Addition of Nucleophile: Once the initial reaction subsides, add ethylurea to the mixture in one portion.
-
Reaction: Heat the reaction mixture to 40-50°C and maintain for approximately 30-60 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).[5]
-
Workup: Upon completion, cool the mixture in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold solvent (e.g., toluene, then water) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified white solid under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Core Application: Intermediate for Cymoxanil Synthesis
The primary industrial application of this compound is its use as a key intermediate in the manufacture of the fungicide Cymoxanil.[2][5] Cymoxanil is highly effective against Oomycete pathogens, such as Plasmopara viticola (downy mildew) and Phytophthora infestans (late blight), which affect crops like grapes, potatoes, and tomatoes.[5][6]
The Synthetic Pathway to Cymoxanil
The conversion of this compound to Cymoxanil involves a two-step functionalization of the active methylene group:
-
Oximation: The active methylene group is reacted with a nitrite ester (e.g., isoamyl nitrite) in the presence of a base to form a hydroxyimino (=N-OH) group. This step yields an intermediate salt, such as 2-cyano-2-hydroxyimino-N-(ethylcarbamoyl)acetamide sodium salt.[7]
-
Methylation: The resulting oxime is then O-methylated using a methylating agent, such as chloromethane or dimethyl sulfate, to produce the final methoxyimino (=N-OCH₃) moiety of Cymoxanil.[2]
Visualization: Cymoxanil Synthesis Workflow
Caption: Two-step conversion of the intermediate to the fungicide Cymoxanil.
Mechanism of Action of Cymoxanil
Cymoxanil exhibits a complex and multi-faceted mechanism of action, making it difficult for pathogens to develop resistance. Research indicates that its fungicidal activity stems from the disruption of multiple vital cellular processes in the pathogen.[6]
-
Inhibition of Mitochondrial Respiration: A primary mode of action is the impairment of the fungal electron transport chain. Cymoxanil specifically targets and inhibits Cytochrome c oxidase (Complex IV), which disrupts oxidative phosphorylation, leading to a severe depletion of cellular ATP and ultimately causing cell death.[6]
-
Inhibition of RNA Synthesis: Evidence also points to the inhibition of RNA polymerase, which halts the synthesis of RNA and disrupts protein production and other essential cellular functions.[6]
Visualization: Cymoxanil's Mechanism of Action
Sources
- 1. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106588700A - Improved cymoxanil synthesis method - Google Patents [patents.google.com]
- 3. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 4. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-cyano-N-(ethylcarbamoyl)acetamide
Abstract: This technical guide provides a comprehensive analysis of 2-cyano-N-(ethylcarbamoyl)acetamide (CAS No. 41078-06-2), a pivotal chemical intermediate in modern organic synthesis. The document delineates its core physicochemical properties, spectroscopic signatures, and chemical reactivity, with a particular focus on the mechanistic principles that govern its behavior. We explore its thermal and hydrolytic stability, detailing the degradation pathways that are critical for handling, storage, and application. Furthermore, this guide presents a detailed, field-proven protocol for its synthesis, explaining the causality behind the reaction steps. The primary industrial application of this compound as a precursor to the fungicide Cymoxanil is discussed, highlighting its significance in the agrochemical sector. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.
Compound Identification and Molecular Structure
This compound is a multifunctional organic compound whose utility is derived from the specific arrangement of its cyano, acetamide, and ethylurea moieties.[1][2]
Nomenclature and Chemical Identifiers
Precise identification is critical for regulatory compliance and scientific accuracy. The compound is cataloged under several names and identifiers.
| Identifier | Value |
| IUPAC Name | This compound[1][3] |
| CAS Number | 41078-06-2[1][2][3][4] |
| Molecular Formula | C₆H₉N₃O₂[1][2][3][4] |
| Molecular Weight | 155.15 g/mol [1][3][4] |
| Synonyms | 1-(2-cyanoacetyl)-3-ethylurea, N-ethyl-N'-cyanoacetyl-urea[2] |
| InChI Key | QDSMMCFEDQQODS-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCNC(=O)NC(=O)CC#N[1][4] |
Molecular Structure and Key Functional Groups
The structure of this compound features three key functional groups that dictate its chemical personality: a terminal nitrile (cyano) group, a central acetamide linkage, and an N-ethylcarbamoyl (ethylurea) group. The methylene bridge (–CH₂–) positioned between the electron-withdrawing cyano and carbonyl groups is particularly reactive.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state and solubility are governed by the molecule's ability to form intermolecular hydrogen bonds, while its spectroscopic properties provide a unique fingerprint for identification and quantification.
General Properties
The compound is a stable, off-white crystalline solid at room temperature, with a moderately high melting point indicative of a well-ordered crystal lattice stabilized by intermolecular forces.[2][3]
| Property | Value | Causality & Field Insight |
| Appearance | Off-white powder / White crystalline solid[2][3] | The crystalline nature is typical for rigid organic molecules capable of forming strong intermolecular interactions. Color may vary based on purity. |
| Melting Point | 167°C[1][3] | This elevated melting point is attributed to extensive intermolecular hydrogen bonding between the N-H protons and the carbonyl oxygens of adjacent molecules. |
| Boiling Point | Not experimentally determined[1] | The compound is known to undergo thermal decomposition at temperatures approaching its melting point, a common characteristic for molecules with thermally labile cyano and multiple amide groups.[1] |
| Density | 1.168 g/cm³[2][3] | Reflects efficient packing within the crystal lattice. |
| Moisture Content | ≤0.5% (Typical Specification)[2] | Low moisture is critical for preventing hydrolysis and ensuring stability, especially when used as a reactant in subsequent synthetic steps.[2] |
| pH | 5-7 (in solution)[2] | Its near-neutral nature makes it compatible with a wide range of reaction conditions without acting as a strong acid or base.[2] |
Solubility Profile
The molecule's solubility is a direct consequence of its amphiphilic character. The polar cyano and amide functionalities provide hydrophilic properties, while the ethyl group adds a degree of hydrophobicity.
-
Organic Solvents : It demonstrates good solubility in halogenated solvents such as chloroform and dichloromethane.[1] This is due to favorable dipole-dipole interactions.
-
Aqueous Media : Solubility in water is limited. The molecule's hydrogen bonding potential is not sufficient to overcome the hydrophobic nature of the ethyl group and the overall molecular size.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
Mass Spectrometry (MS) : Analysis confirms a molecular weight of 155.15 g/mol .[1] The molecular ion peak is observed at an m/z of 155, corresponding to the intact molecule.[1] High-resolution mass spectrometry can be used to verify the elemental composition of C₆H₉N₃O₂.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹³C NMR : Characteristic chemical shifts are expected. The cyano carbon appears around 115-120 ppm, while the two distinct amide carbonyl carbons resonate in the 160-180 ppm region.[1]
-
¹H NMR : Signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons would be observed, along with exchangeable N-H protons.
-
-
Infrared (IR) Spectroscopy : Key vibrational frequencies confirm the presence of the principal functional groups. Expected peaks include a sharp absorption around 2250 cm⁻¹ (C≡N stretch), strong absorptions between 1650-1750 cm⁻¹ (C=O amide stretches), and absorptions in the 3200-3400 cm⁻¹ region (N-H stretching).
Thermal Stability and Handling
The compound is stable under recommended storage conditions of 2-8°C, which minimizes the risk of thermal decomposition.[1][4] At elevated temperatures, particularly near its melting point, degradation can occur.[1] The presence of the cyano group makes the molecule susceptible to various thermal degradation pathways.[1] Standard laboratory practice dictates storage in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Chemical Properties and Reactivity
The compound's reactivity is centered around its active methylene group and the susceptibility of its amide bonds to hydrolysis.
The Active Methylene Group: A Hub of Reactivity
The methylene (–CH₂–) protons are acidic due to their position between two powerful electron-withdrawing groups: the cyano (–C≡N) and the adjacent carbonyl (–C=O) group. This structural feature allows for easy deprotonation by a base to form a stabilized carbanion. This nucleophilic carbanion is the cornerstone of the compound's utility in synthesis, enabling it to participate in a wide range of carbon-carbon bond-forming reactions, including condensations and cyclizations.[3] This makes it a valuable precursor for constructing complex heterocyclic systems like pyrazoles and pyridines, which are common scaffolds in pharmaceuticals.[3]
Hydrolytic Stability and Degradation Pathways
The amide bonds are the most significant points of hydrolytic vulnerability. Under either acidic or basic conditions, the molecule can undergo hydrolysis.[1][3]
-
Mechanism : The process involves the nucleophilic attack of water on the carbonyl carbon of the amide, leading to cleavage of the C-N bond.
-
Products : This degradation pathway typically yields cyanoacetic acid and ethylurea.[3] Under more forcing conditions, the cyano group itself can be hydrolyzed to a carboxylic acid.[1][3]
The rate of hydrolysis is dependent on pH and temperature.[1] While reasonably stable under neutral conditions, prolonged exposure to extreme pH or high temperatures will lead to significant degradation.[1]
Caption: Primary hydrolytic degradation pathway.
Synthesis and Manufacturing
The most common and efficient industrial synthesis involves a condensation reaction between cyanoacetic acid and ethyl urea.[1]
Primary Synthetic Route: An Experimental Protocol
This protocol is designed as a self-validating system where reaction progress can be monitored and product purity is maximized through controlled conditions.
Causality: This reaction is a nucleophilic acyl substitution. The amino group of ethyl urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyanoacetic acid. The subsequent dehydration (loss of a water molecule) drives the reaction to completion, forming the stable amide bond. Heating is required to overcome the activation energy for this condensation.
Step-by-Step Protocol:
-
Reactant Charging : In a clean, dry reaction vessel equipped with a stirrer and temperature control, combine equimolar amounts of cyanoacetic acid and ethyl urea.
-
Heating and Reaction : Stir the mixture while heating to a controlled temperature of 40-50°C.[1] Maintain this temperature for approximately 30-60 minutes. The reaction is typically monitored by TLC or HPLC to ensure the consumption of starting materials.
-
Cooling and Precipitation : Once the reaction is complete, cool the mixture. The product, being a solid with limited solubility in the reaction medium at lower temperatures, will precipitate out.
-
Isolation and Purification : The crude product is isolated via filtration. It is then washed with a suitable solvent (e.g., cold water or isopropanol) to remove unreacted starting materials and byproducts.
-
Drying : The purified solid is dried under vacuum to yield this compound as an off-white powder with a purity typically exceeding 98%.[2]
Caption: Simplified workflow for the synthesis protocol.
Applications in Agrochemical and Pharmaceutical Development
The primary industrial value of this compound lies in its role as a key building block for more complex, high-value molecules.
Key Intermediate in Cymoxanil Synthesis
The most significant application of this compound is as a direct precursor in the manufacturing of Cymoxanil.[1][2] Cymoxanil is a widely used fungicide effective against a broad spectrum of plant pathogens, particularly those causing downy mildew and late blight in crops like grapes, potatoes, and tomatoes.[1][2] The stable chemical structure and reactive functional groups of the intermediate are leveraged in subsequent reactions to build the final Cymoxanil molecule.[2]
Caption: Role as a key intermediate for Cymoxanil.
Potential for Further Research
Beyond its role in agrochemicals, the structural motifs within this compound make it and its derivatives interesting candidates for pharmaceutical research. Related cyanoacetamide compounds have been utilized in the synthesis of heterocyclic molecules evaluated for potential antitumor activities.[3] Its ability to serve as a scaffold for generating molecular diversity makes it a valuable tool for medicinal chemists.[3]
Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound is classified as hazardous and requires appropriate personal protective equipment (PPE).[3][4]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS06 | Danger | H301: Toxic if swallowed.[4] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[3][4] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3][4] |
Handling Recommendations:
-
Work in a well-ventilated area or under a chemical fume hood.[3]
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3]
References
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring this compound: Properties and Applications. [Link]
-
PubChem. 2-Cyano-N-((methylamino)carbonyl)acetamide. [Link]
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Unveiling the Therapeutic Potential of 2-cyano-N-(ethylcarbamoyl)acetamide: A Technical Guide to Preliminary Biological Activity Assessment
Introduction: From Agrochemical Intermediate to a Candidate for Therapeutic Discovery
2-cyano-N-(ethylcarbamoyl)acetamide, a compound with the molecular formula C6H9N3O2, is primarily recognized for its role as a crucial intermediate in the synthesis of the fungicide Cymoxanil.[1] Its chemical architecture, featuring a reactive cyanoacetamide moiety and an ethylurea group, suggests a potential for broader biological activities beyond its current application. The cyanoacetamide scaffold is a versatile building block in medicinal chemistry, known to be a precursor for a wide array of pharmacologically active heterocyclic compounds.[2] Furthermore, the N-acylurea structural motif is present in numerous compounds with demonstrated anticancer, antidiabetic, and anticonvulsant properties.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the preliminary biological activity of this compound. Moving beyond its established role in agriculture, we will delve into a structured, multi-tiered screening cascade designed to uncover its potential therapeutic value. This document provides not only the theoretical basis for this exploration but also detailed, field-proven protocols for a systematic investigation.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical characteristics is paramount for any biological investigation.
| Property | Value | Source |
| Molecular Formula | C6H9N3O2 | [1] |
| Molecular Weight | 155.16 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Density | 1.168 g/cm³ | [1] |
| pH (in solution) | 5-7 | [1] |
Synthesis of this compound
The synthesis of this compound is a critical first step for its biological evaluation. While various methods exist for the synthesis of cyanoacetamide derivatives, a common approach involves the condensation of an amine with a cyanoacetic acid derivative.[2]
Recommended Synthetic Protocol:
This protocol is adapted from general procedures for the synthesis of cyanoacetamides.
Materials:
-
Cyanoacetamide
-
Isoamyl nitrite
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
In a separate flask, create a mixture of cyanoacetamide and isoamyl nitrite in ethanol.
-
Slowly add the sodium ethoxide solution to the cyanoacetamide mixture, ensuring the temperature is maintained below 20°C.
-
Stir the reaction mixture at room temperature for approximately one hour.
-
The resulting sodium salt of 2-cyano-2-(hydroxyimino)acetamide will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Further reaction with an appropriate ethylating agent would be required to yield the final product, this compound. The specifics of this step would need to be optimized.
Proposed Biological Activity Screening Cascade
Given the structural motifs present in this compound, a logical starting point for investigating its biological activity is to explore its potential as an anticonvulsant and a kinase inhibitor. The following tiered approach provides a systematic pathway for this preliminary assessment.
Figure 1: A proposed hierarchical screening cascade for the preliminary biological evaluation of this compound.
Tier 1: Foundational In Vitro Screening
The initial tier focuses on broad, cell-based assays to quickly assess general toxicity and potential areas of biological activity.
1. General Cytotoxicity Assessment (MTT Assay)
-
Rationale: It is essential to first determine the concentration range at which the compound is not overtly toxic to cells. This establishes the concentration window for subsequent in vitro assays. The MTT assay is a reliable, colorimetric method to assess cell viability.
-
Protocol:
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).
-
2. Broad Kinase Inhibition Panel
-
Rationale: The cyanoacetamide moiety is a known scaffold in the design of kinase inhibitors. A broad kinase panel screen can efficiently identify potential kinase targets.
-
Protocol (General):
-
Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.
-
Compound Addition: Add this compound at various concentrations. Include a positive control inhibitor and a no-compound control.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available, including radiometric assays ([γ-32P]-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC50 value for any inhibited kinases.
-
3. hERG Channel Assay
-
Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of hERG liability is a critical step in drug development.
-
Protocol (Automated Patch Clamp):
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
-
Tier 2: Focused In Vivo Anticonvulsant Models
Based on the known anticonvulsant activity of some N-acylureas, this tier investigates the compound's potential in established rodent models of seizures.
Ethical Considerations and Animal Welfare: All in vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.
1. Maximal Electroshock (MES) Seizure Model
-
Rationale: The MES test is a well-established model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[4]
-
Protocol (Mice):
-
Animal Preparation: Use adult male mice. Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.
-
Stimulation: At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[4]
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of a tonic hindlimb extension seizure.[4][5]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[4]
-
Data Analysis: Calculate the percentage of animals protected from seizures at each dose and determine the ED50 (the dose that protects 50% of the animals).
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
-
Rationale: The scPTZ model is used to induce clonic seizures and is thought to mimic absence and myoclonic seizures in humans.[6] It identifies compounds that can raise the seizure threshold.
-
Protocol (Mice):
-
Animal Preparation: Administer this compound at various doses to different groups of mice. Include a vehicle control group.
-
PTZ Injection: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[7]
-
Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting at least 5 seconds).[7]
-
Endpoint: Protection is defined as the absence of a clonic seizure.
-
Data Analysis: Determine the percentage of protected animals at each dose and calculate the ED50.
-
Figure 2: A simplified workflow for in vivo anticonvulsant screening.
Tier 3: Preliminary ADME-Tox Profiling
This tier provides an early assessment of the compound's drug-like properties and potential liabilities.
1. Ames Test (Bacterial Reverse Mutation Assay)
-
Rationale: The Ames test is a widely used method to assess the mutagenic potential of a compound.
-
Protocol:
-
Strain Preparation: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
2. Metabolic Stability Assay (Liver Microsomes)
-
Rationale: This assay provides an early indication of how quickly the compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life.
-
Protocol:
-
Reaction Mixture: Incubate this compound (typically at 1 µM) with liver microsomes (human, rat, or mouse) and a cofactor (NADPH) at 37°C.[8][9]
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][9]
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.
-
Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
3. Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Rationale: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target. Equilibrium dialysis is the gold standard for measuring plasma protein binding.[10][11]
-
Protocol:
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.[11]
-
Sample Addition: Add plasma spiked with this compound to one chamber and a protein-free buffer to the other.[10]
-
Equilibration: Incubate the apparatus at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.[12]
-
Sampling: After equilibration, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Data Analysis: Calculate the fraction of the compound that is unbound (fu).
-
Data Interpretation and Next Steps
The data generated from this screening cascade will provide a preliminary profile of the biological activity of this compound.
-
Favorable Outcome: Low cytotoxicity, significant activity in the kinase or anticonvulsant assays, low hERG inhibition, no mutagenicity, and reasonable metabolic stability and plasma protein binding would warrant further investigation.
-
Next Steps: A favorable outcome would justify more in-depth studies, including:
-
Lead optimization to improve potency and ADME properties.
-
Mechanism of action studies to identify the specific molecular targets.
-
More comprehensive in vivo efficacy and safety pharmacology studies.
-
Conclusion
While this compound has a well-defined role in the agrochemical industry, its chemical structure holds untapped potential for therapeutic applications. The systematic approach outlined in this guide provides a robust and scientifically sound framework for the preliminary investigation of its biological activity. By following this multi-tiered screening cascade, researchers can efficiently and effectively assess its potential as a starting point for the development of novel therapeutics.
References
- Socala, K., & Wlaz, P. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
- BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
- Cyprotex. Microsomal Stability. Evotec.
- Modified Pentylenetetrazole Model for Acute Seizure Induction in R
- Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).
- Cyanoacetamide. Organic Syntheses Procedure.
- Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route...
- Metabolic stability in liver microsomes. Mercell.
- Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC.
- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
- Pentylenetetrazol Seizure Threshold Test (mouse, rat).
- Plasma Protein Binding Assay. BioIVT.
- Exploring 2-Cyano-N-(ethylcarbamoyl)
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.
- Kinase assays. (2020). BMG LABTECH.
- Protocol for the Human Liver Microsome Stability Assay.
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Unlocking a Versatile Scaffold: An In-Depth Technical Guide to the Research Applications of 2-Cyano-N-(ethylcarbamoyl)acetamide
For Immediate Release
[CITY, STATE, January 28, 2026] – In the dynamic landscape of modern chemistry and drug discovery, the strategic use of versatile building blocks is paramount. Among these, 2-cyano-N-(ethylcarbamoyl)acetamide, a seemingly modest molecule, emerges as a powerful and multifaceted scaffold with significant, yet not fully explored, potential in diverse research applications. This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the core attributes and potential applications of this high-potential compound.
Core Molecular Attributes of this compound
This compound (CAS Number 41078-06-2) is a white crystalline organic compound with the molecular formula C₆H₉N₃O₂.[1][2] Its structure is characterized by three key reactive centers: a highly activated methylene group flanked by two electron-withdrawing groups (a cyano group and an acetamide), a reactive cyano (nitrile) group, and an N-(ethylcarbamoyl)acetamido moiety. This unique combination of functional groups bestows upon the molecule a remarkable degree of chemical reactivity, making it an ideal precursor for the synthesis of a wide array of complex heterocyclic systems.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉N₃O₂ | [1][2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Appearance | Off-white to white crystalline powder | [1][3] |
| Melting Point | 167°C | [1] |
| Density | 1.168 g/cm³ | [1] |
| Purity | ≥98% | [2][3] |
Established Application: A Crucial Intermediate in Agriculture
Currently, the most prominent industrial application of this compound is as a key intermediate in the synthesis of the fungicide Cymoxanil.[3] Cymoxanil is widely used in agriculture to control downy mildew and late blight on crops such as grapes, potatoes, and tomatoes.[3] The synthesis of Cymoxanil leverages the reactive nature of this compound to construct the final fungicidal molecule.[3] While significant, this application only scratches the surface of the compound's potential.
Expanding the Horizon: A Versatile Building Block in Medicinal Chemistry
The true potential of this compound for the research community lies in its utility as a versatile synthon for the creation of diverse heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry. Cyanoacetamide derivatives are well-established precursors for a variety of pharmacologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The presence of the N-(ethylcarbamoyl) moiety can further influence the physicochemical properties and biological activity of the resulting heterocyclic compounds.
Synthesis of Substituted Pyridones: Accessing a Privileged Scaffold
Substituted 2-pyridones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal and antitumor properties.[7] The reaction of cyanoacetamides with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds provides a direct and efficient route to highly functionalized 3-cyano-2-pyridones.[3][8]
A general workflow for the synthesis of 3-cyano-2-pyridones from this compound involves a base-catalyzed condensation reaction with a β-diketone, such as acetylacetone. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.
Caption: Synthesis of a substituted 3-cyano-2-pyridone.
Experimental Protocol: Synthesis of N-Ethyl-5-methyl-2-oxo-6-(ureidocarbonyl)-1,2-dihydropyridine-3-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) and acetylacetone (1 equivalent) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as potassium hydroxide or piperidine.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 3-cyano-2-pyridone derivative.[3]
Gewald Reaction: A Gateway to Polysubstituted Thiophenes
The Gewald three-component reaction is a powerful tool for the synthesis of 2-aminothiophenes, which are important intermediates in the preparation of various dyes, agrochemicals, and pharmaceuticals.[9][10] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene compound like this compound, and elemental sulfur in the presence of a base.[9] The resulting 2-aminothiophenes are highly versatile and can be further modified to generate a library of compounds for biological screening.
Caption: General scheme of the Gewald reaction.
Knoevenagel Condensation: Synthesis of Bioactive α,β-Unsaturated Systems
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone.[4][11] this compound, with its highly activated methylene group, is an excellent substrate for this reaction. The resulting α,β-unsaturated products are not only valuable intermediates for further transformations but have also been shown to possess a range of biological activities, including anticancer and antimicrobial properties.[4][12]
Caption: Knoevenagel condensation workflow.
Future Directions and Untapped Potential
The exploration of this compound in drug discovery and materials science is still in its early stages. The versatility of this scaffold suggests numerous avenues for future research:
-
Diversity-Oriented Synthesis: The three reactive centers of the molecule can be orthogonally functionalized to generate large and diverse libraries of heterocyclic compounds for high-throughput screening.
-
Development of Novel Antimicrobials and Anticancer Agents: Given the established biological activities of pyridone, thiophene, and pyrimidine derivatives, synthesizing novel analogs using this compound as a starting material is a promising strategy for the discovery of new therapeutic agents.[6][13][14]
-
Materials Science Applications: The cyano and amide functionalities suggest potential applications in the development of novel polymers and functional materials with unique electronic and photophysical properties.
Conclusion
This compound is more than just an agrochemical intermediate. Its rich and versatile chemistry makes it a highly valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and reactivity, aiming to inspire further research and unlock the full potential of this remarkable scaffold.
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Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]
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- Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. (2012). PMC.
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Methodological & Application
Synthesis of 2-Cyano-N-(ethylcarbamoyl)acetamide: A Comprehensive Protocol and Mechanistic Guide
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2-cyano-N-(ethylcarbamoyl)acetamide, a key intermediate in the production of various agrochemicals and pharmaceutical compounds, notably the fungicide Cymoxanil.[1] We move beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, causality behind experimental choices, and robust methods for product validation. This guide is designed for researchers, chemists, and process development scientists, providing the necessary technical details to ensure a successful, safe, and reproducible synthesis. The protocol centers on the direct acylation reaction between cyanoacetic acid and ethyl isocyanate, a reliable and efficient method for generating the target N-acylurea.
Theory and Mechanistic Insights
The formation of this compound from cyanoacetic acid and ethyl isocyanate is an elegant example of a nucleophilic addition-elimination reaction. The core of this transformation is the generation of an N-acylurea moiety.
1.1. The Reaction Mechanism
The reaction proceeds through a distinct, albeit transient, intermediate:
-
Nucleophilic Attack: The process begins with the nucleophilic attack of the carboxylic acid's hydroxyl group from cyanoacetic acid onto the electrophilic carbon of the isocyanate group in ethyl isocyanate.
-
Formation of a Mixed Anhydride: This attack forms a highly unstable mixed carbamic-carboxylic anhydride intermediate. This species is the critical juncture of the reaction.
-
Rearrangement and Tautomerization: The mixed anhydride rapidly undergoes a rearrangement. The nitrogen atom of the carbamate portion attacks the adjacent carbonyl carbon of the cyanoacetyl group. This intramolecular acylation, followed by proton transfer (tautomerization), leads to the formation of the stable N-acylurea product, this compound.
The presence of the electron-withdrawing cyano group on the acetic acid backbone does not significantly impede the initial nucleophilic attack and may contribute to the stability of the final conjugate base.
Caption: Reaction mechanism for the synthesis of this compound.
Materials and Reagents
Proper preparation and handling of materials are paramount for success and safety. All reagents should be of high purity, and solvents must be anhydrous.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier Notes |
| Cyanoacetic Acid | 372-09-8 | 85.06 | ≥99% | Hygroscopic; store in a desiccator. |
| Ethyl Isocyanate | 109-90-0 | 71.08 | ≥98% | Highly reactive and toxic; handle in a fume hood. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, ≥99.9% | Use freshly distilled or from a solvent purification system. |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | For product precipitation and washing. |
| Hexanes | 110-54-3 | 86.18 | Reagent Grade | For recrystallization. |
Safety Precautions
This synthesis involves hazardous materials. A thorough risk assessment must be conducted prior to commencing any work. All operations should be performed inside a certified chemical fume hood.
| Substance | GHS Pictograms | Hazard Statements | Mitigation Measures |
| Cyanoacetic Acid | Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.[2][3][4] | Wear nitrile gloves, a lab coat, and chemical splash goggles. Handle solid in a fume hood to avoid dust inhalation. |
| Ethyl Isocyanate | Danger | H225: Highly flammable liquid and vapor.H301+H330: Toxic if swallowed or if inhaled.H315: Causes skin irritation.H334: May cause allergy or asthma symptoms.[5][6][7] | Work exclusively in a fume hood. Use a syringe for transfers. Wear nitrile gloves, a lab coat, and a face shield over goggles. Have an appropriate respirator available.[5] |
| Tetrahydrofuran (THF) | Danger | H225: Highly flammable liquid and vapor.H351: Suspected of causing cancer. | Ground all equipment to prevent static discharge.[8] Use in a well-ventilated fume hood. |
Experimental Protocol
This protocol is designed for a 50 mmol scale synthesis. Adjust quantities accordingly for different scales, paying close attention to thermal management.
4.1. Reaction Setup
-
Glassware Preparation: Ensure all glassware (a 250 mL three-neck round-bottom flask, a condenser, a dropping funnel, and a magnetic stir bar) is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). This is critical as ethyl isocyanate reacts violently with water.[8]
-
Reagent Preparation: In the fume hood, dissolve cyanoacetic acid (4.25 g, 50 mmol) in 100 mL of anhydrous THF in the reaction flask. Begin stirring to ensure complete dissolution.
-
Cooling: Immerse the reaction flask in an ice-water bath and allow the solution to cool to 0-5 °C. Maintaining a low temperature is crucial to control the initial exothermic reaction.
-
Isocyanate Addition: Using a syringe, carefully measure ethyl isocyanate (3.9 mL, 3.55 g, 50 mmol) and transfer it to the dropping funnel, diluted with 20 mL of anhydrous THF.
4.2. Reaction Execution
-
Slow Addition: Add the ethyl isocyanate solution dropwise to the stirred cyanoacetic acid solution over a period of 30-45 minutes. Crucially, monitor the internal temperature to ensure it does not exceed 10 °C. A rapid addition can lead to uncontrolled exotherm and side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stirring: Continue to stir the reaction mixture at room temperature for 3-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) if desired.
4.3. Product Isolation and Purification
-
Precipitation: Reduce the volume of THF by approximately half using a rotary evaporator. Add 100 mL of anhydrous diethyl ether to the concentrated mixture to precipitate the product. The product has lower solubility in ether than in THF.
-
Filtration: Collect the resulting white to off-white solid by vacuum filtration. Wash the filter cake with two 20 mL portions of cold diethyl ether to remove any residual starting materials or soluble impurities.
-
Drying: Dry the solid product under vacuum at 40-50 °C for at least 4 hours or until a constant weight is achieved. The expected product is an off-white powder.[1]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a hot ethyl acetate/hexanes solvent system. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Cool slowly to induce crystallization.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Quality Control
Verifying the structure and purity of the final compound is a non-negotiable step.
| Analysis Technique | Expected Result |
| Appearance | Off-white crystalline powder[1] |
| Yield | 85-95% (typical) |
| Melting Point | Literature values should be consulted; sharp melting range indicates high purity. |
| FTIR (ATR, cm⁻¹) | ~3300 (N-H stretch), ~2250 (C≡N stretch), ~1720 (C=O stretch, acylurea), ~1680 (C=O stretch, amide) |
| ¹H NMR (DMSO-d₆, δ) | ~1.1 (t, 3H, -CH₃), ~3.2 (q, 2H, -CH₂-), ~3.8 (s, 2H, NC-CH₂-CO), ~7.5 (br s, 1H, NH), ~9.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ) | ~15 (CH₃), ~35 (CH₂), ~45 (NC-CH₂), ~117 (C≡N), ~155 (C=O), ~165 (C=O) |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z 154.06 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Wet reagents/solvents.- Ethyl isocyanate degradation.- Reaction temperature too high. | - Ensure all solvents are anhydrous and glassware is oven-dried.- Use a fresh bottle of ethyl isocyanate.- Maintain strict temperature control during addition. |
| Oily or Gummy Product | - Incomplete reaction.- Presence of impurities. | - Extend reaction time or gently warm to 30-40 °C for 1 hour.- Perform recrystallization as described in step 4.3.4. |
| Product Darkens in Color | - Side reactions from impurities or excessive heat. | - Ensure high purity of starting materials.- Avoid exceeding recommended reaction or drying temperatures. |
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the stringent safety and handling requirements, researchers can consistently produce high-purity material suitable for further applications in drug development and agrochemical synthesis. The self-validating nature of the protocol, embedded in the detailed characterization and troubleshooting guides, ensures a high degree of confidence in the final product's quality.
References
- Exploring this compound: Properties and Applications. (n.d.). Retrieved January 27, 2026, from a chemical supplier's technical article.
- Synthesis, and synthetic applications of cyanoacetamides. (2020). ARKIVOC.
-
NJ.gov. (n.d.). Common Name: ETHYL ISOCYANATE HAZARD SUMMARY. Retrieved January 27, 2026, from [Link].
-
Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly. ResearchGate. Retrieved January 27, 2026, from [Link].
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Application Note & Protocol: Synthesis of 2-cyano-N-(ethylcarbamoyl)acetamide via Ethyl Isocyanate Pathway
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-cyano-N-(ethylcarbamoyl)acetamide, a valuable building block in medicinal chemistry and drug development. The protocol details a robust method utilizing the reaction between 2-cyanoacetamide and ethyl isocyanate. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline methods for purification and characterization. Emphasis is placed on the causal relationships behind procedural choices and rigorous safety measures required for handling the hazardous reagents involved. This guide is intended for researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.
Introduction and Scientific Background
This compound is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure incorporates multiple reactive sites: an active methylene group, a nitrile, and two amide functionalities, making it a versatile synthon for creating molecular diversity.[1][2] Traditional methods for synthesizing N-substituted cyanoacetamides often involve the condensation of amines with cyanoacetic acid or its esters.[1][3]
The method described herein employs the direct reaction of 2-cyanoacetamide with ethyl isocyanate. This approach leverages the high electrophilicity of the isocyanate functional group, which readily reacts with nucleophiles.[4] Specifically, the active methylene protons of 2-cyanoacetamide can be abstracted under basic conditions to form a nucleophilic carbanion, which subsequently attacks the isocyanate carbon.[5] This method offers a direct and often high-yielding route to the desired product.
Chemical Principles and Reaction Mechanism
The core of this synthesis is the base-catalyzed addition of an active methylene compound to an isocyanate.
Key Reactants:
-
2-Cyanoacetamide: The methylene group (CH₂) is positioned between two electron-withdrawing groups (a nitrile, -CN, and an amide carbonyl, -C(O)NH₂). This positioning significantly increases the acidity of the methylene protons, making them susceptible to removal by a base.
-
Ethyl Isocyanate: The isocyanate group (-N=C=O) features a highly electrophilic central carbon atom due to the electronegativity of the adjacent nitrogen and oxygen atoms.[4] It is highly susceptible to nucleophilic attack.
-
Base Catalyst: A non-nucleophilic base is required to deprotonate the 2-cyanoacetamide, generating the carbanion intermediate without competing in a reaction with the ethyl isocyanate. Triethylamine (TEA) is a suitable choice for this purpose.
The reaction proceeds via the following mechanistic steps:
-
Deprotonation: Triethylamine deprotonates the active methylene group of 2-cyanoacetamide to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl isocyanate. This forms a nitrogen anion intermediate.
-
Protonation: The intermediate is protonated during the reaction or upon aqueous workup to yield the final product, this compound.
Caption: Figure 2: Experimental Workflow. From setup to final analysis.
Step-by-Step Procedure
-
Preparation: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with drying tube), thermometer, and an addition funnel. Ensure all glassware is oven-dried. Place the apparatus under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To the flask, add 2-cyanoacetamide (8.41 g, 0.1 mol) and anhydrous THF (150 mL). Stir the mixture until the solid is fully dissolved. Add triethylamine (1.4 mL, 0.01 mol) to the solution via syringe.
-
Causality Note: TEA is added as a catalyst to generate the nucleophilic carbanion from 2-cyanoacetamide. Anhydrous conditions are critical as water reacts violently with isocyanates. [6]3. Initiation of Reaction: Cool the flask to 0-5 °C using an ice-water bath. In the addition funnel, prepare a solution of ethyl isocyanate (8.9 mL, 0.11 mol) in anhydrous THF (50 mL). Add the ethyl isocyanate solution dropwise to the stirred reaction mixture over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The exothermic reaction is controlled by slow, cooled addition to prevent side reactions and ensure safety. A slight excess of isocyanate ensures complete consumption of the starting cyanoacetamide.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Workup: Cool the mixture again in an ice bath. Slowly quench the reaction by adding 50 mL of 1M HCl to neutralize the triethylamine. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Product Isolation: A crude solid or oil will be obtained. Dissolve this residue in a minimal amount of warm ethyl acetate and precipitate the product by adding cold diethyl ether. Filter the resulting white solid using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | This compound |
| Appearance | Off-white crystalline powder [7] |
| Yield | 75-85% (typical) |
| Melting Point | TBD (To be determined experimentally) |
| Molecular Weight | 155.15 g/mol |
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. [8][9]
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the ethyl group protons (triplet and quartet), the acetamide methylene protons (singlet), and the two amide protons (broad signals). [8]* ¹³C NMR (100 MHz, DMSO-d₆): Peaks corresponding to the nitrile carbon, two carbonyl carbons, the active methylene carbon, and the two carbons of the ethyl group.
-
FT-IR (ATR): Characteristic absorption bands for N-H stretching (amides), C≡N stretching (nitrile), and C=O stretching (amides).
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the product.
Safety and Hazard Management
Ethyl isocyanate is a highly hazardous substance. It is highly flammable, toxic if inhaled or swallowed, causes severe skin and eye irritation, and may cause allergic or asthma-like symptoms. [6][10][11]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (e.g., butyl rubber).
-
Engineering Controls: All manipulations involving ethyl isocyanate must be performed within a certified chemical fume hood to prevent inhalation exposure. [10]* Handling: Use non-sparking tools. Keep away from heat, sparks, and open flames. [11]Avoid contact with water, alcohols, amines, and strong acids or bases, as these can cause violent reactions. [6]* Spill Response: In case of a spill, evacuate the area. Use an absorbent material designed for chemical spills. Do not use water.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (old TEA). | Use freshly distilled or a new bottle of triethylamine. |
| Wet reagents/solvent. | Ensure all reagents and THF are strictly anhydrous. Oven-dry glassware. | |
| Insufficient reaction time. | Monitor by TLC and extend stirring time if necessary. | |
| Formation of Side Products | Reaction temperature too high. | Maintain strict temperature control (0-5 °C) during isocyanate addition. |
| Impure starting materials. | Verify the purity of 2-cyanoacetamide before starting. | |
| Product is an Oil | Residual solvent or impurities. | Attempt to triturate with diethyl ether or recrystallize from a different solvent system (e.g., ethyl acetate/hexane). |
References
-
Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses. Retrieved from [Link]
-
Shaabani, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Retrieved from [Link]
-
Fadda, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Scientific & Academic Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with Compounds Containing Active Methylene Groups in the Presence of Triethylamine. Retrieved from [Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
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- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: 2-cyano-N-(ethylcarbamoyl)acetamide as a Precursor for the Synthesis of Cymoxanil
Introduction
Cymoxanil, chemically known as 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, is a broad-spectrum fungicide with both protective and curative activity against a range of plant pathogenic fungi, particularly those belonging to the Peronosporales order, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1] Its mode of action involves the disruption of nucleic acid synthesis in fungi.[1] A key intermediate in the commercial synthesis of Cymoxanil is 2-cyano-N-(ethylcarbamoyl)acetamide.[1] This document provides detailed application notes and protocols for the laboratory-scale synthesis of Cymoxanil using this compound as the precursor, intended for researchers, scientists, and drug development professionals.
The synthesis is a two-step process commencing with the nitrosation of this compound to form the oxime intermediate, 2-cyano-2-hydroxyimino-N-(ethylcarbamoyl)acetamide. This is followed by the methylation of the oxime to yield the final product, Cymoxanil. This guide provides a comprehensive workflow, including detailed experimental procedures, safety protocols, and methods for purification and analysis.
Chemical and Physical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and products is crucial for a successful and safe synthesis.
| Property | This compound | Cymoxanil |
| CAS Number | 41078-06-2 | 57966-95-7 |
| Molecular Formula | C₆H₉N₃O₂ | C₇H₁₀N₄O₃ |
| Molecular Weight | 155.15 g/mol [2][3] | 198.18 g/mol |
| Appearance | Off-white powder[2] | White to pale pink crystalline solid[4] |
| Melting Point | 167°C[3][5] | 159-160°C |
| Solubility | Data not readily available | Moderately soluble in water (approx. 1 g/L)[4] |
| pH | 5-7[2] | Weakly acidic (pKa 9.7)[4] |
Synthetic Pathway Overview
The synthesis of Cymoxanil from this compound proceeds through a two-step reaction. The first step is the formation of an oxime intermediate via nitrosation, followed by a methylation step to yield the final Cymoxanil product.
Sources
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-cyano-N-(ethylcarbamoyl)acetamide
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-cyano-N-(ethylcarbamoyl)acetamide, a key intermediate in the production of the fungicide Cymoxanil.[1] The protocol herein details a robust and reproducible method starting from cyanoacetic acid and ethyl urea, employing acetic anhydride as a dehydrating agent. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. Beyond a mere recitation of steps, this document elucidates the chemical principles underpinning the synthesis, offers insights into reaction monitoring and purification, and emphasizes critical safety protocols.
Introduction
This compound, also known as 1-(2-cyanoacetyl)-3-ethylurea[1], is a fine chemical intermediate of significant industrial value. Its molecular structure, featuring a reactive methylene group, a cyano moiety, and an N-acylurea functional group, makes it a versatile building block in heterocyclic chemistry. The primary application of this compound lies in its role as a precursor to Cymoxanil, a widely used agricultural fungicide effective against a range of plant pathogens.[1]
The synthesis of N-acylureas, such as the target molecule, from a carboxylic acid and a urea derivative is a classical transformation in organic chemistry. The primary challenge in this reaction is the effective removal of water, a byproduct of the condensation, to drive the reaction equilibrium towards the product. This protocol employs acetic anhydride, which serves as both a dehydrating agent and a temporary activating agent for the carboxylic acid.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.155 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 167 °C | |
| Density | 1.168 g/cm³ | [1] |
| Purity (Typical) | ≥ 98.0% | [1] |
Synthesis Pathway and Mechanism
The synthesis of this compound proceeds via the condensation of cyanoacetic acid and ethyl urea. The reaction is facilitated by acetic anhydride, which acts as a dehydrating agent.
Caption: Reaction scheme for the synthesis of this compound.
Mechanistic Insights:
The reaction is believed to proceed through the formation of a mixed anhydride intermediate. Acetic anhydride reacts with the carboxylic acid group of cyanoacetic acid to form a cyanoacetyl-acetyl anhydride. This mixed anhydride is more electrophilic than the original carboxylic acid. The nucleophilic nitrogen of ethyl urea then attacks the cyanoacetyl carbonyl carbon of the mixed anhydride, leading to the formation of the desired N-acylurea product and acetic acid as a byproduct. The use of acetic anhydride is crucial as it consumes the water formed during the reaction, preventing the hydrolysis of the reactants and the product, thereby driving the reaction to completion.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 10-20 grams of the final product. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| Cyanoacetic Acid | 372-09-8 | 85.06 | 8.51 g (0.1 mol) | ≥ 99% |
| Ethyl Urea | 625-52-5 | 88.11 | 8.81 g (0.1 mol) | ≥ 97% |
| Acetic Anhydride | 108-24-7 | 102.09 | 20.42 g (0.2 mol) | ≥ 98% |
3.2. Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add cyanoacetic acid (8.51 g, 0.1 mol) and ethyl urea (8.81 g, 0.1 mol).
-
Initial Heating: Begin stirring the mixture and gently heat it to 40-50 °C using the heating mantle. Stir for approximately 30 minutes to ensure a homogenous mixture.
-
Addition of Acetic Anhydride: Attach a dropping funnel to the third neck of the flask. Charge the dropping funnel with acetic anhydride (20.42 g, 0.2 mol). Add the acetic anhydride dropwise to the reaction mixture over a period of 30-45 minutes. An exothermic reaction will occur. Carefully control the rate of addition to maintain the reaction temperature below 80 °C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 75-80 °C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (a suitable solvent system would be ethyl acetate/hexane).
-
Cooling and Precipitation: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. As the mixture cools, the product will begin to precipitate out of the solution. To enhance precipitation, the flask can be placed in an ice bath for 30-60 minutes.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water (2 x 30 mL) to remove any unreacted starting materials and acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
3.4. Purification
The crude product can be purified by recrystallization to obtain a high-purity off-white powder.
-
Solvent Selection: A suitable solvent for recrystallization is ethanol or a mixture of ethanol and water.
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. If the product does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (167 °C).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the cyano group (around 2200-2300 cm⁻¹) and the amide carbonyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (155.15 g/mol ).[2]
Sources
Application Note: Comprehensive Analytical Characterization of 2-Cyano-N-(ethylcarbamoyl)acetamide
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 2-cyano-N-(ethylcarbamoyl)acetamide (CAS No. 41078-06-2). As a crucial intermediate in the synthesis of fungicides like Cymoxanil, rigorous quality control is imperative.[1] This application note is designed for researchers, quality control analysts, and drug development professionals, offering detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring robust and reliable characterization for identity, purity, and stability assessment.
Introduction
This compound, also known as 1-(2-cyanoacetyl)-3-ethylurea, is a key chemical intermediate.[1] Its molecular structure, featuring a reactive cyano group, an active methylene group, and two amide functionalities, dictates both its synthetic utility and its analytical challenges.[2][3] Accurate and precise analytical characterization is essential to ensure the quality of the intermediate, which directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or agrochemical product.
This guide outlines a multi-faceted analytical approach, leveraging orthogonal techniques to build a complete profile of the compound. We will cover:
-
Chromatographic Techniques (HPLC & GC): For quantitative assay and impurity profiling.
-
Spectroscopic Techniques (NMR, FTIR, MS): For unambiguous structural elucidation and identification.
-
Thermal Analysis (DSC/TGA): To assess thermal stability and physical properties.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the foundation for method development. These parameters influence choices regarding solvents, chromatographic conditions, and sample handling.
| Property | Value | Source |
| CAS Number | 41078-06-2 | [1] |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Appearance | Off-white to white crystalline powder | [1][3] |
| Melting Point | ~167 °C | [2][3] |
| Density | ~1.168 g/cm³ | [1][3] |
| Purity Specification | ≥98.0% | [1] |
| Moisture Content | ≤0.5% | [1] |
| pH (in solution) | 5-7 | [1] |
Chromatographic Analysis for Purity and Assay
Chromatography is the cornerstone for determining the purity of this compound and quantifying it in the presence of related substances and impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for assay and impurity determination due to its high resolution, sensitivity, and applicability to moderately polar compounds like this one. The method separates the main component from potential starting materials, by-products, and degradation products.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for the moderately polar analyte.
-
Mobile Phase: An acetonitrile/water mobile phase is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A buffer like ammonium formate can be added to control pH and improve peak symmetry, especially if acidic or basic impurities are present.[4]
-
Detection: The presence of carbonyl and cyano chromophores allows for sensitive detection at low UV wavelengths, typically around 200-210 nm. A Photo-Diode Array (PDA) detector is recommended to assess peak purity and identify impurities by their UV spectra.
Protocol: HPLC Purity and Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water. A simple isocratic method using a 50:50 (v/v) ratio can be a starting point.[5] For complex impurity profiles, a gradient may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.[5]
-
-
Sample and Standard Preparation:
-
Diluent: Mobile phase or a mixture of acetonitrile and water.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample at the same concentration as the standard solution.
-
-
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Impurities (%): Use area normalization, assuming all impurities have the same response factor as the main peak for initial assessment. (Area_Impurity / Total_Area) * 100.
-
Caption: HPLC analysis workflow from preparation to reporting.
Spectroscopic Analysis for Structural Identification
Spectroscopic methods provide definitive structural confirmation, which is essential for identity testing and characterization of new batches or potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.[2]
Expertise & Causality:
-
¹H NMR reveals the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the ethyl group (a triplet and a quartet), the active methylene protons (a singlet), and the two amide (NH) protons.[2]
-
¹³C NMR shows the number of different carbon environments. Characteristic chemical shifts are expected for the cyano carbon (~115-120 ppm) and the two distinct carbonyl carbons in the amide groups (~160-180 ppm).[2]
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its exchangeable amide protons are often clearly visible, unlike in D₂O where they would be replaced by deuterium.
Protocol: NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for complete assignment.
-
-
Data Interpretation (Expected Signals):
-
¹H NMR (DMSO-d₆):
-
Ethyl group: A triplet (~1.1 ppm, 3H, -CH₃) and a quartet (~3.2 ppm, 2H, -CH₂-).
-
Methylene protons: A singlet (~3.6 ppm, 2H, -CH₂-CN).[6]
-
Amide protons: Two broad signals for the two NH protons.
-
-
¹³C NMR (DMSO-d₆):
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups.
Expertise & Causality: The vibrational frequencies of specific bonds provide a molecular "fingerprint." For this molecule, the most characteristic and easily identifiable peaks are the sharp, intense C≡N stretch of the nitrile and the strong C=O stretches of the two amide groups.[3] The N-H stretching region can also provide information about hydrogen bonding.
Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid powder directly on the ATR crystal. No further preparation is needed. Alternatively, prepare a KBr pellet.
-
-
Data Acquisition:
-
Scan the sample, typically from 4000 to 400 cm⁻¹.
-
-
Data Interpretation (Expected Absorption Bands):
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information from fragmentation patterns.
Expertise & Causality: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₆H₉N₃O₂) with high accuracy.[2] The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. Common fragmentation pathways include the loss of stable neutral molecules or radical fragments.
Protocol: MS Analysis
-
Instrumentation:
-
Mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS). Electrospray ionization (ESI) is suitable for LC-MS analysis.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
-
Data Interpretation (Expected Results):
Caption: Integrated spectroscopic workflow for structural confirmation.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for evaluating the compound's melting behavior, polymorphism, and thermal stability. This information is vital for safe handling, storage, and downstream processing.[1]
Expertise & Causality:
-
DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and detect any polymorphic transitions. The reported melting point of ~167 °C should appear as a sharp endotherm.[2][3]
-
TGA: Measures the change in mass of a sample as a function of temperature. It reveals the decomposition temperature and can indicate the presence of residual solvents or water. The presence of the cyano group can make the molecule susceptible to thermal degradation.[2][10]
Protocol: DSC/TGA Analysis
-
Instrumentation:
-
DSC and TGA instruments.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
-
Data Acquisition:
-
DSC: Heat the sample from ambient temperature to ~200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA: Heat the sample from ambient temperature to >300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Interpretation:
-
DSC: Confirm the melting endotherm onset at approximately 167 °C. The absence of other thermal events before the melt suggests a lack of polymorphism under the tested conditions.
-
TGA: Observe the temperature at which significant mass loss begins. This indicates the onset of thermal decomposition.
-
Stability and Degradation
Understanding the stability of this compound is crucial. The molecule's amide bonds are susceptible to hydrolytic cleavage under strong acidic or basic conditions, which would lead to the formation of carboxylic acids and amines. The cyano group can also undergo hydrolysis.[2] Therefore, the developed HPLC method should be validated as "stability-indicating" by demonstrating that it can resolve the parent compound from its degradation products, which can be generated through forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light).
Conclusion
The comprehensive analytical characterization of this compound requires an orthogonal approach. The combination of HPLC for purity and assay, NMR, FTIR, and MS for definitive structural identification, and thermal analysis for physical property assessment provides a robust quality control framework. The protocols and insights provided in this application note serve as a complete guide for ensuring the identity, strength, quality, and purity of this important chemical intermediate.
References
- Smolecule. (2023). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and Applications.
- Benchchem. (n.d.). This compound | CAS 41078-06-2.
-
PubChem. (n.d.). Acetamide, N-(aminocarbonyl)-2-cyano-. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. Available at: [Link]
-
SIELC Technologies. (2018). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column. Available at: [Link]
-
GSC Online Press. (2023). GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. Available at: [Link]
-
Chromatography Forum. (2010). cyanoacetamide by GC. Available at: [Link]
-
ResearchGate. (n.d.). 13C NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(2-thienyl)cyclopropanecarboxylate. Available at: [Link]
- Google Patents. (2022). Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
- Google Patents. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
-
Sci-Hub. (1987). Thermal analysis of some cyano compounds. Available at: [Link]
-
Chemsrc. (2025). This compound | CAS#:41078-06-2. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of 1-Octyl-2-Cyano Acrylate. Available at: [Link]
-
National Institutes of Health. (n.d.). Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Available at: [Link]
-
ResearchGate. (2025). Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
ResearchGate. (n.d.). The FTIR spectrum of the 2MPAEMA. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) n-butyl cyano acrylate. (b) nanosphere and (c) PBCA coated by polysorbat80. Available at: [Link]
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The Knoevenagel Condensation with 2-Cyano-N-(ethylcarbamoyl)acetamide: A Comprehensive Guide to Synthesis of Bio-functional Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed exploration of the Knoevenagel condensation reaction utilizing 2-cyano-N-(ethylcarbamoyl)acetamide as the active methylene component. We will delve into the mechanistic underpinnings of this classic carbon-carbon bond-forming reaction, present versatile and robust protocols, and discuss the significance of the resulting α,β-unsaturated products as valuable scaffolds in medicinal chemistry and drug development.
Introduction: The Power and Elegance of the Knoevenagel Condensation
The Knoevenagel condensation, a modification of the aldol condensation, is a fundamental reaction in organic synthesis that facilitates the formation of a new carbon-carbon double bond.[1] The reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step.[1] The products, typically α,β-unsaturated compounds, are versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[2]
The choice of the active methylene compound is crucial as it dictates the functionality of the resulting product. This compound is a particularly interesting substrate due to the presence of three electron-withdrawing groups (a cyano group, an amide carbonyl, and a urea-like carbonyl) attached to the central methylene carbon. This structural feature enhances the acidity of the methylene protons, facilitating their removal by a weak base to initiate the condensation.[1] The resulting 2-cyano-N-(ethylcarbamoyl)-3-arylacrylamides are of significant interest in drug discovery, with the cyanoacrylamide moiety being explored as a warhead for covalent inhibitors in targeted therapies.[3][4]
Profiling the Key Player: this compound
This compound is a white to off-white crystalline solid. Its structure combines the reactivity of a cyanoacetamide with an N-ethylurea moiety, offering a unique combination of functional groups for further synthetic transformations.
| Property | Value |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Key Functional Groups | Cyano, Amide, N-ethylurea |
The presence of the N-ethylcarbamoyl group can influence the solubility and reactivity of the molecule compared to simpler cyanoacetamides. This necessitates a careful selection of solvents and reaction conditions to achieve optimal results.
The Mechanism: A Step-by-Step Look at the Reaction Pathway
The Knoevenagel condensation proceeds through a well-established mechanism, typically catalyzed by a weak base such as piperidine or triethylamine.[1][5]
Caption: The general mechanism of the Knoevenagel condensation.
-
Enolate Formation: A weak base abstracts a proton from the active methylene group of this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base to form an aldol-type addition product.
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. This step is often spontaneous and drives the reaction to completion.
Experimental Protocols: Synthesizing 2-Cyano-N-(ethylcarbamoyl)-3-arylacrylamides
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various aromatic aldehydes. These protocols are designed to be adaptable and can be optimized for specific substrates.
General Considerations and Best Practices
-
Reagent Purity: Use freshly distilled aldehydes and high-purity this compound for optimal results.
-
Stoichiometry: A slight excess of the active methylene compound (1.05-1.1 equivalents) is often used to ensure complete consumption of the aldehyde.
-
Catalyst Choice: Weak organic bases are preferred. Piperidine is a classic and effective catalyst.[6] Triethylamine can also be used, sometimes offering milder reaction conditions.[5] Diisopropylethylammonium acetate (DIPEAc) has been reported as an efficient catalyst for similar reactions.[7]
-
Solvent Selection: The choice of solvent depends on the catalyst and the solubility of the reactants. Alcohols like methanol or ethanol are commonly used.[6][8] Acetonitrile is another excellent option, particularly for reactions at room temperature.[2] In some cases, the reaction can be performed under solvent-free conditions.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.[6]
-
Product Isolation and Purification: The product often precipitates from the reaction mixture upon cooling. If not, it can be precipitated by adding water. The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[6]
Protocol 1: Piperidine-Catalyzed Condensation in Methanol
This protocol is a classic and robust method for the Knoevenagel condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Methanol
-
Piperidine
-
Isopropanol (for washing)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a slurry of the aromatic aldehyde (1.0 eq) in methanol.
-
Add this compound (1.05-1.1 eq) to the slurry.
-
Add a catalytic amount of piperidine (e.g., 10 drops for a 20-25 mmol scale reaction).[6]
-
Heat the reaction mixture to reflux with stirring. The slurry should become more mobile as the reaction progresses.[6]
-
Monitor the reaction by TLC (e.g., using ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the crystalline product by vacuum filtration and wash with cold isopropanol.[6]
-
Dry the product under vacuum to obtain the pure 2-cyano-N-(ethylcarbamoyl)-3-arylacrylamide.
Protocol 2: Triethylamine-Catalyzed Condensation in Acetonitrile
This protocol offers a milder alternative to the piperidine-catalyzed method, often proceeding at room temperature.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Acetonitrile
-
Triethylamine
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve the aromatic aldehyde (1.0 eq) and this compound (1.1 eq) in acetonitrile in a round-bottom flask.
-
Add triethylamine (0.1-0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
If the product precipitates during the reaction, collect it by filtration. Otherwise, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Wash the product with a small amount of cold acetonitrile and dry under vacuum.
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation with N-substituted cyanoacetamides, which can be extrapolated for this compound.
| Catalyst | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| Piperidine | Methanol/Ethanol | Reflux | 2-4 h | 80-95% | [6][9][10] |
| Triethylamine | Acetonitrile | Room Temp. | 2-6 h | 85-95% | [2] |
| DIPEAc | Hexane | 65-70 °C | 3-6 h | 90-95% | [7] |
| Microwave | Solvent-free | - | 5-15 min | >90% | [11] |
Workflow and Visualization
The general workflow for the synthesis and purification of 2-cyano-N-(ethylcarbamoyl)-3-arylacrylamides is depicted below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanoacrylamides - Enamine [enamine.net]
- 5. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | MDPI [mdpi.com]
- 9. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel 5-Amino-N-ethyl-1H-pyrazole-4-carboxamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of pharmacologically active agents. The prevalence of this moiety in blockbuster drugs—such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the neuroprotective drug edaravone—underscores its importance in drug design and development.
This guide focuses on the synthesis of a particularly valuable class of pyrazoles: 5-amino-N-substituted-pyrazole-4-carboxamides . These derivatives are not only potent bioactive molecules in their own right but also serve as crucial building blocks for more complex fused heterocyclic systems.[1] Specifically, 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as promising pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors for anticancer applications, highlighting the therapeutic relevance of this structural class.[2][3]
Our starting material, 2-cyano-N-(ethylcarbamoyl)acetamide , is an ideal and readily available precursor. Its polyfunctional nature, featuring an active methylene group flanked by a nitrile and an amide carbonyl, provides the necessary electrophilic centers for a classical and efficient cyclocondensation reaction.
The Core Synthetic Strategy: Cyclocondensation
The most robust and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-bielectrophilic compound and a hydrazine derivative.[4][5] This reaction, often referred to as the Knorr pyrazole synthesis, forms the basis of our protocol.[6][7][8]
In our approach, this compound acts as the 1,3-bielectrophilic synthon. The reaction proceeds via a base-catalyzed condensation with various hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) to yield the target 5-aminopyrazole-4-carboxamide core.
Caption: General reaction scheme for pyrazole synthesis.
The "Why": Mechanistic Insights
Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the pyrazole ring from this compound and a hydrazine proceeds through a logical sequence of nucleophilic attack and intramolecular cyclization.
-
Initial Nucleophilic Attack: The reaction initiates with the attack of the terminal, more nucleophilic nitrogen of the hydrazine onto the electrophilic carbon of the nitrile group. This is often the rate-determining step.
-
Tautomerization & Cyclization: The resulting intermediate undergoes tautomerization. Subsequently, an intramolecular nucleophilic attack occurs where the second nitrogen atom of the hydrazine attacks the amide carbonyl carbon.
-
Dehydration: The tetrahedral intermediate formed then eliminates a molecule of water to form the stable, aromatic pyrazole ring. The use of an acid or base catalyst facilitates these steps, particularly the initial condensation and final dehydration.[6][7]
Caption: Stepwise logical flow of the reaction mechanism.
Detailed Experimental Protocol
Protocol Title: Base-Catalyzed Synthesis of 5-amino-N-ethyl-1H-pyrazole-4-carboxamide Derivatives.
Principle: This protocol outlines the cyclocondensation of this compound with hydrazine derivatives in refluxing ethanol using a catalytic amount of piperidine. The product precipitates upon cooling and can be purified by recrystallization.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| This compound | ≥98% | 100 mL Round-bottom flask |
| Hydrazine hydrate (80% solution) | Reagent Grade | Reflux condenser |
| Phenylhydrazine | ≥97% | Magnetic stirrer with heating mantle |
| Absolute Ethanol | Anhydrous | Thermometer |
| Piperidine | ≥99% | Buchner funnel and filter flask |
| Diethyl Ether (for washing) | ACS Grade | Beakers, graduated cylinders |
| Deionized Water | - | Thin Layer Chromatography (TLC) plates |
Safety Precautions: A Critical Note
-
Hydrazine derivatives are highly toxic, carcinogenic, and potentially explosive. [9][10] Always handle hydrazine hydrate and phenylhydrazine in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE) is mandatory. This includes a lab coat, chemical-resistant gloves (nitrile is insufficient; use appropriate barrier gloves), and splash-proof safety goggles or a face shield.[11][12]
-
Spill Management: Have a spill kit ready. Small spills can be absorbed with an inert material like sand or vermiculite.[11]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Do not pour hydrazine waste down the drain.
Step-by-Step Synthesis Procedure
Caption: A high-level overview of the experimental workflow.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 1.55 g).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.
-
Reagent Addition: Add the selected hydrazine derivative (10.5 mmol, 1.05 eq.). For example, use hydrazine hydrate (0.55 mL of 80% solution) or phenylhydrazine (1.03 mL).
-
Expert Insight: A slight excess of the hydrazine derivative ensures the complete consumption of the starting acetamide.
-
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL, ~5 mol%).
-
Causality: Piperidine acts as a mild base, facilitating the initial nucleophilic attack and subsequent cyclization steps without causing significant side reactions like hydrolysis of the starting material.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. Maintain reflux for 4 to 8 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting material spot indicates reaction completion.
-
Product Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. A precipitate should begin to form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with two small portions of cold absolute ethanol (2 x 5 mL) and then with diethyl ether (10 mL) to remove residual solvent and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Purification (if necessary): If the product's purity is insufficient (as determined by TLC or melting point), recrystallize it from a minimal amount of hot absolute ethanol.
Data & Results
The following table summarizes expected results for the synthesis of two representative derivatives using this protocol.
| Entry | Hydrazine Derivative (R-NHNH₂) | Product Structure | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Hydrazine Hydrate (R=H) | 5-amino-N-ethyl-1H-pyrazole-4-carboxamide | 4 | ~85% | 178-180 |
| 2 | Phenylhydrazine (R=Ph) | 5-amino-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide | 6 | ~80% | 145-147 |
Characterization of Products
Confirm the identity and purity of the synthesized compounds using standard analytical techniques:
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), a broad singlet for the amide N-H, a broad singlet for the amino (-NH₂) protons, and a singlet for the pyrazole C3-H. For the phenyl-substituted derivative, additional signals in the aromatic region (7.0-7.5 ppm) will be present.
-
¹³C NMR: Look for characteristic peaks for the pyrazole ring carbons, the amide carbonyl, and the ethyl group carbons.
-
IR Spectroscopy: Key stretches include N-H stretching for the amino and amide groups (typically 3200-3400 cm⁻¹), and a strong C=O stretch for the amide carbonyl (around 1640-1660 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound.
Field-Proven Insights & Troubleshooting
-
Regioselectivity with Substituted Hydrazines: When using an unsymmetrical hydrazine like phenylhydrazine, the reaction is highly regioselective. The initial attack occurs from the more nucleophilic and less sterically hindered terminal -NH₂ group, leading predominantly to the 1-substituted pyrazole isomer.[8]
-
Low Yield: If the yield is poor, ensure all reagents are anhydrous, as water can interfere with the reaction. The reaction time can also be extended, or a stronger base like sodium ethoxide can be trialed, though this may increase side product formation.
-
Product Oiling Out: If the product "oils out" instead of crystallizing upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal from a previous successful batch.
Future Directions: Leveraging the 5-Aminopyrazole Core
The synthesized 5-amino-N-ethyl-pyrazole-4-carboxamide is a valuable intermediate.[1] The 5-amino group is a nucleophilic handle that can be readily functionalized through acylation, alkylation, or diazotization reactions, enabling the creation of a diverse library of novel derivatives for screening in drug discovery programs.[13] This scaffold's proven track record as a pharmacophore for kinase inhibitors and other therapeutic targets makes it a highly attractive starting point for further synthetic exploration.[2][14]
References
-
Deng, W. et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2025). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available at: [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Available at: [Link]
-
Rossi, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Mamedov, V. A., et al. (n.d.). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Tighost. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
International Labour Organization. (n.d.). ICSC 0938 - PHENYLHYDRAZINE. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors | Request PDF. Available at: [Link]
-
Fadda, A. A., et al. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]
-
Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
-
ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. rsc.org [rsc.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. ICSC 0938 - PHENYLHYDRAZINE [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-cyano-N-(ethylcarbamoyl)acetamide
Welcome to the technical support center for the synthesis of 2-cyano-N-(ethylcarbamoyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your yield and purity.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Achieving high yield and purity is critical for the efficiency of subsequent reactions and the quality of the final product. This guide will walk you through the common challenges encountered during its synthesis and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive from researchers in the field:
Q1: What are the most common synthesis routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are the reaction of cyanoacetic acid with ethyl urea and the reaction of ethyl cyanoacetate with ethyl isocyanate. The choice between these routes often depends on the availability of starting materials, safety considerations, and desired scale of the reaction.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or product, and suboptimal reaction conditions. Key areas to investigate are temperature control, reaction time, solvent purity, and the stoichiometry of your reactants. Our troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q3: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using a carbodiimide coupling agent. What is it and how can I remove it?
A3: This is most likely dicyclohexylurea (DCU), a common byproduct when using dicyclohexylcarbodiimide (DCC) as a coupling agent. DCU is notoriously difficult to remove due to its low solubility in most organic solvents. Filtration is the primary method for its removal. For more details, refer to our troubleshooting section on impurity removal.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Our analytical methods section provides a starting point for developing your TLC and HPLC protocols.
In-Depth Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 1: Low Product Yield
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Suboptimal Temperature | The reaction rate is highly dependent on temperature. For the reaction of ethyl cyanoacetate with ethyl isocyanate, temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions or decomposition of the product. | Carefully control the reaction temperature within the recommended range. For the ethyl isocyanate route, maintaining a temperature of 0-5°C is crucial to minimize side reactions. For the ethyl urea route, a gentle warming to 40-50°C is often sufficient to drive the reaction to completion without significant byproduct formation. |
| Incorrect Reaction Time | The reaction may not have reached completion. It is essential to monitor the reaction progress to determine the optimal reaction time. | Use TLC to monitor the disappearance of the limiting starting material. Take aliquots from the reaction mixture at regular intervals and compare them to the starting material spots on the TLC plate. The reaction is complete when the starting material spot is no longer visible. |
| Reagent Stoichiometry | An incorrect ratio of reactants can lead to an incomplete reaction. For instance, if the nucleophile (e.g., the amine derived from cyanoacetic acid) is the limiting reagent, unreacted electrophile (e.g., ethyl isocyanate) will remain, reducing the theoretical yield. | Ensure accurate measurement of all reagents. It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the less expensive or more volatile reagent to drive the reaction to completion. |
| Hydrolysis of Starting Materials or Product | The cyano and amide functional groups in the starting materials and product can be susceptible to hydrolysis, especially in the presence of acid or base and water. This will lead to the formation of carboxylic acids and other byproducts, reducing the yield of the desired product.[1] | Use anhydrous solvents and reagents whenever possible. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Product Impurity
| Observed Impurity | Identification & Scientific Rationale | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction is a common source of impurities. These can be identified by comparing the product mixture to the starting material standards on a TLC plate or HPLC chromatogram. | Optimize reaction conditions (temperature, time, stoichiometry) as described in the "Low Product Yield" section to drive the reaction to completion. |
| Dicyclohexylurea (DCU) | If you are using DCC as a coupling agent, the formation of the insoluble byproduct DCU is unavoidable. It appears as a white, crystalline solid that is poorly soluble in most organic solvents.[2] | DCU can be removed by filtration. After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate), and then filter the mixture. |
| Hydrolysis Products | The presence of cyanoacetic acid, ethylamine, or other hydrolysis-derived impurities can be detected by analytical techniques such as HPLC or NMR. | Implement anhydrous reaction conditions. If hydrolysis has already occurred, purification by recrystallization or column chromatography may be necessary. |
| Side-Products from Ethyl Isocyanate | Ethyl isocyanate is highly reactive and can undergo self-polymerization or react with any nucleophilic species present in the reaction mixture, including water, to form ethylamine and carbon dioxide.[3] | Add the ethyl isocyanate slowly to the reaction mixture at a low temperature to control its reactivity and minimize side reactions. Ensure that the reaction environment is free from other nucleophiles. |
Detailed Experimental Protocols
Protocol 1: Synthesis from Ethyl Cyanoacetate and Ethyl Isocyanate
This method generally provides good yields and a relatively clean product if performed under controlled conditions.
Reaction Mechanism:
Caption: Synthesis via Cyanoacetic Acid and Ethyl Urea.
Step-by-Step Procedure:
-
Reactant Mixture: In a round-bottom flask, combine cyanoacetic acid (1.0 eq) and ethyl urea (1.0 eq).
-
Heating: Heat the mixture to 40-50°C with stirring. The mixture will likely become a melt.
-
Reaction: Continue stirring at this temperature for 30-60 minutes. The reaction can be monitored by TLC.
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature. The product should solidify.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Analytical Methods
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: The product and starting materials can be visualized under UV light (254 nm). Staining with potassium permanganate or iodine can also be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The identity and purity of the final product should be confirmed by NMR spectroscopy.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ (ppm): 1.05 (t, 3H, J=7.2 Hz, -CH₂CH₃ ), 3.10 (q, 2H, J=7.2 Hz, -CH₂ CH₃), 3.85 (s, 2H, NC-CH₂ -CO), 7.50 (br s, 1H, -NH-), 9.80 (br s, 1H, -NH-)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ (ppm): 15.0 (-CH₂C H₃), 35.0 (-C H₂CH₃), 40.5 (NC-C H₂-CO), 116.0 (-C N), 155.0 (O=C -NH-), 163.0 (-CO-C H₂-CN)
-
Data Summary
| Parameter | Synthesis from Ethyl Cyanoacetate & Ethyl Isocyanate | Synthesis from Cyanoacetic Acid & Ethyl Urea |
| Typical Yield | 70-85% | 60-75% |
| Reaction Temperature | 0-5°C | 40-50°C |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Key Advantages | Higher yield, faster reaction | "Greener" reagents, simpler setup |
| Key Disadvantages | Use of toxic and moisture-sensitive ethyl isocyanate | Lower yield, potential for thermal decomposition if overheated |
Conclusion
The synthesis of this compound can be achieved with high yield and purity through careful control of reaction conditions and appropriate purification techniques. This guide provides a comprehensive overview of the key parameters to consider and offers practical solutions to common challenges. Should you require further assistance, please do not hesitate to contact our technical support team.
References
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
- Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
- Google Patents. (n.d.).
-
Mashtos, T. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. [Link]
-
Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl. [Link]
-
ResearchGate. (2025, August 7). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. [Link]
-
ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. [Link]
-
Wikipedia. (n.d.). Isocyanate. [Link]
-
WSU. (n.d.). Monitoring Reactions by TLC. [Link]
Sources
Technical Support Center: Purification of Crude 2-Cyano-N-(ethylcarbamoyl)acetamide
Welcome to the technical support center for the purification of crude 2-cyano-N-(ethylcarbamoyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound appears as a discolored (yellowish to brownish) solid. What are the likely impurities, and how can I remove them?
A1: Discoloration in the crude product typically arises from unreacted starting materials, byproducts of the synthesis, or degradation products. The common synthesis route involves the condensation of cyanoacetic acid and ethyl urea.[1][2]
Common Impurities:
-
Unreacted Starting Materials:
-
Cyanoacetic Acid: An acidic impurity.
-
Ethyl Urea: A basic impurity.
-
-
Reaction Byproducts:
-
Malonamide derivatives: From the hydrolysis of the cyano group under certain conditions.[3]
-
Self-condensation products of cyanoacetic acid.
-
-
Degradation Products: Thermal stress during the reaction or workup can lead to the formation of colored polymeric materials.
Troubleshooting & Purification Strategy:
A multi-step approach is often the most effective for removing a range of impurities.
Step 1: Acid-Base Extraction
This technique is highly effective for removing acidic and basic impurities. A typical workflow is outlined below.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which this compound is soluble, such as dichloromethane or chloroform.[1]
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities like ethyl urea.
-
Base Wash: Subsequently, wash with a dilute basic solution (e.g., 5% NaHCO₃ solution) to remove acidic impurities like cyanoacetic acid.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
Step 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities and often results in a significant improvement in purity and color.
Protocol: Recrystallization from Water
This compound has limited solubility in cold water but is significantly more soluble in hot water, making water an excellent and green solvent for recrystallization.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot deionized water to achieve complete dissolution.
-
Decolorization (Optional): If the solution is still colored, add a small amount of activated carbon (charcoal) and gently boil for 5-10 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them under vacuum.
Visualizing the Purification Workflow:
Caption: General purification workflow for crude this compound.
Q2: After initial purification, my product is an oil instead of the expected solid. What should I do?
A2: An oily product suggests the presence of significant impurities that are depressing the melting point or residual solvent. The melting point of pure this compound is 167°C.[2]
Potential Causes and Solutions:
-
Residual Solvent: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
High Impurity Content: The oil is likely a mixture of your product and impurities. In this case, column chromatography is the recommended purification method.
-
Inducing Crystallization: If you suspect the product is relatively pure but slow to crystallize:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-oil interface. This creates nucleation sites for crystal growth.
-
Seeding: If available, add a single, small crystal of pure this compound to the oil.
-
Solvent-Antisolvent: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane) until the solution becomes turbid. Allow it to stand for crystallization.
-
Q3: Recrystallization failed to provide a pure product. How do I set up a column chromatography purification?
A3: Column chromatography offers a higher degree of separation when recrystallization is ineffective.[4]
Key Parameters for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A standard and effective adsorbent for moderately polar compounds. |
| Mobile Phase | Dichloromethane/Acetone (e.g., 4:1 v/v) | A similar solvent system has been shown to be effective for a related compound.[5] Start with a higher ratio of the less polar solvent (dichloromethane) and gradually increase the polarity by adding more acetone if the product does not elute. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to determine the appropriate solvent system and to track the separation during the column run. |
Protocol: Column Chromatography
-
TLC Analysis: First, perform TLC analysis to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a good starting point.[6]
-
Melting Point Analysis: A sharp melting point at or near the literature value (167°C) is a good indicator of high purity.[2] A broad melting range suggests the presence of impurities.
Visualizing the Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the purification of this compound.
References
-
cyanoacetamide - Organic Syntheses Procedure. Available at: [Link]
- US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents.
-
Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column - SIELC. Available at: [Link]
- CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents.
-
Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
Sources
- 1. Buy this compound | 41078-06-2 [smolecule.com]
- 2. This compound|CAS 41078-06-2 [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
- 6. Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Cyanoacetamide(107-91-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: 2-Cyano-N-(ethylcarbamoyl)acetamide Synthesis
Welcome to the technical support center for the synthesis and handling of 2-cyano-N-(ethylcarbamoyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reaction, with a specific focus on the critical role of temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and optimize your synthesis for purity and yield.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when reacting cyanoacetic acid with ethyl urea.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely temperature-related causes?
Answer: This is a common issue that almost always points to improper temperature control, which is the most critical parameter in this synthesis. The reaction, typically a condensation between cyanoacetic acid and ethyl urea, requires a specific thermal window to proceed efficiently.[1][2]
Causality Analysis:
-
Insufficient Temperature (< 40°C): The condensation reaction has an activation energy barrier that is not efficiently overcome at lower temperatures. You will observe slow or incomplete conversion of starting materials, as the nucleophilic attack of the urea on the carboxylic acid is kinetically hindered.
-
Excessive Temperature (> 60°C): While higher temperatures can increase the reaction rate, they also significantly promote side reactions and thermal degradation of the desired product.[2] The molecule contains a reactive cyano group and two amide linkages, making it susceptible to decomposition pathways at elevated temperatures.[1][2]
Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your reaction vessel is heated using a precisely controlled oil or water bath. Avoid direct heating on a hot plate, which can create hot spots and lead to localized decomposition.
-
Optimize Temperature Range: The recommended temperature range for this reaction is typically 40°C to 50°C .[1][2] Start experiments at 40°C and monitor the reaction progress (e.g., by TLC or LC-MS) every 15-30 minutes.
-
Consider Reaction Time: At the optimal temperature, the reaction is often complete within 30-60 minutes.[2] Prolonged heating, even within the correct temperature range, can still lead to impurity formation.
Question 2: The final product is off-white, yellow, or brownish instead of a pure white powder. How is temperature involved?
Answer: Product discoloration is a clear indicator of impurity formation, which is strongly linked to thermal stress during the reaction or workup.
Causality Analysis:
The formation of colored byproducts is often due to thermal decomposition. Although the melting point of this compound is approximately 167°C, degradation can begin at much lower temperatures, especially with extended heating times.[1][2] These degradation pathways can involve complex cyclization or polymerization reactions of the cyano group.
Troubleshooting and Purification Protocol:
-
Strict Temperature Adherence: Maintain the reaction temperature strictly within the 40-50°C range.
-
Minimize Heating Time: Once the reaction has reached completion (as determined by in-process controls), proceed immediately to the cooling and isolation steps.
-
Purification by Recrystallization: Colored impurities can often be effectively removed by recrystallization. A proven method involves dissolving the crude product in hot 95% ethanol and allowing it to cool slowly.[3] The pure compound will crystallize out, leaving the more soluble, colored impurities in the mother liquor.[3] If the discoloration is significant, a treatment with activated charcoal in the hot alcohol solution before filtration can be very effective.[3]
Question 3: My analytical results (HPLC, LC-MS) show several unexpected impurity peaks. What are they and how can I prevent them?
Answer: The presence of multiple impurities suggests that side reactions are occurring alongside the main condensation reaction. Temperature is a primary driver for these competing pathways.
Causality Analysis:
At elevated temperatures or in the presence of acidic or basic catalysts/impurities, several side reactions can occur:
-
Hydrolysis: If water is present in the reaction mixture (e.g., from reagents that are not anhydrous), high temperatures can promote the hydrolysis of the amide bond in the product, reverting it to cyanoacetic acid and ethylurea.[1] Under more forceful conditions, the cyano group itself can hydrolyze to a carboxylic acid.[1]
-
Decarboxylation: Cyanoacetic acid is susceptible to decarboxylation at higher temperatures, which can reduce the concentration of a key starting material.
-
Dimerization/Oligomerization: The active methylene group in the product and starting material can participate in self-condensation reactions, especially under basic conditions, leading to higher molecular weight impurities.
Experimental Workflow for Impurity Prevention
Caption: Workflow for Minimizing Impurity Formation.
Data Summary: Temperature Effects
| Temperature Range | Expected Outcome | Potential Issues | Recommended Action |
| < 40°C | Very slow or incomplete reaction. | Low yield, high levels of unreacted starting materials. | Increase temperature to the 40-50°C range and monitor. |
| 40°C - 50°C | Optimal Range. Good reaction rate and high product purity.[2] | Minimal, if reaction time is controlled. | This is the target range. Monitor reaction to avoid prolonged heating. |
| > 60°C | Fast reaction, but significant impurity formation. | Product discoloration (yellow/brown), formation of hydrolysis and side-products. | Reduce temperature immediately to the optimal range. |
| >> 100°C | Rapid decomposition. | Low to no yield of desired product, potential for tar formation, unsafe pressure buildup. | AVOID. This temperature is far too high and leads to decomposition.[2] |
Frequently Asked Questions (FAQs)
Q: What is the primary synthesis method for this compound and its optimal temperature? A: The most common and established laboratory method is the direct condensation of cyanoacetic acid with ethyl urea.[1] The reaction is typically heated to a temperature range of 40°C to 50°C for approximately 30 minutes to ensure completion while minimizing degradation.[1][2]
Q: How does temperature affect the long-term stability and storage of the final product? A: this compound is stable under standard storage conditions but should be kept in a cool, dry, and well-ventilated environment to maintain its integrity.[4] For long-term storage, maintaining a temperature between 2-8°C is recommended to prevent any potential thermal degradation over time.[2] It is crucial to keep it away from high heat sources, as temperatures approaching its melting point (167°C) can initiate decomposition.[1][2]
Q: Are there alternative heating methods that offer better temperature control? A: Yes. For researchers seeking to improve sustainability and efficiency, microwave-assisted synthesis has emerged as a powerful green chemistry alternative.[1] Microwave irradiation provides rapid and uniform heating throughout the reaction mixture, which can dramatically shorten reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods.[2][5]
Q: What is the underlying mechanism of the reaction, and how does temperature influence it? A: The reaction is a nucleophilic acyl substitution. The nitrogen atom of ethyl urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyanoacetic acid. This is followed by the elimination of a water molecule to form the final amide bond. Temperature provides the necessary activation energy for the initial nucleophilic attack and facilitates the subsequent dehydration step. In some variations, a dehydrating agent like acetic anhydride may be used to convert cyanoacetic acid into a more reactive mixed anhydride intermediate, which is then more readily attacked by the ethyl urea.[1]
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting common synthesis issues.
References
- Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
-
Exploring this compound: Properties and Applications. A&J Pharmtech. [Link]
-
A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Quick Company. [Link]
-
cyanoacetamide. Organic Syntheses Procedure. [Link]
-
Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
-
2-Cyanoacetamide | Request PDF. ResearchGate. [Link]
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]
Sources
Technical Support Center: Degradation Pathways of 2-Cyano-N-(ethylcarbamoyl)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyano-N-(ethylcarbamoyl)acetamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental work, ensuring the integrity and accuracy of your results.
Introduction
This compound is a key intermediate in the synthesis of the fungicide Cymoxanil.[1] Understanding its stability and degradation profile is crucial for optimizing synthesis, formulation, and storage, as well as for identifying potential impurities. This document outlines the known and potential degradation pathways under various stress conditions and provides practical guidance for monitoring these processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the study of this compound degradation.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway is hydrolysis of the amide bond, which is susceptible to both acidic and basic conditions. This cleavage results in the formation of cyanoacetic acid and ethylurea. Under more strenuous conditions, the cyano group can also undergo hydrolysis to form a carboxylic acid, leading to malonic acid derivatives.
Q2: How does pH affect the stability of this compound?
Q3: What are the expected degradation products I should be looking for?
A3: The primary and most likely degradation products to monitor are:
-
Cyanoacetic acid
-
Ethylurea
Under more aggressive degradation conditions (e.g., strong acid or base with heat), you might also observe:
-
Malonic acid derivatives (from hydrolysis of the cyano group)
Q4: My HPLC chromatogram shows unexpected peaks during my stability study. What could they be?
A4: Unexpected peaks could be a result of several factors:
-
Secondary degradation products: Under certain stress conditions, the primary degradation products (cyanoacetic acid and ethylurea) may themselves degrade.
-
Interaction with excipients: If you are working with a formulation, the active pharmaceutical ingredient (API) may interact with excipients, leading to new adducts or degradation products.
-
Contaminants: The unexpected peaks could be impurities from your starting material or reagents.
-
Artifacts from the analytical method: Some mobile phase additives or sample preparation steps can introduce artifacts.
It is crucial to run appropriate controls, including blank injections (mobile phase only) and placebo injections (all formulation components except the API), to help identify the source of unexpected peaks.
Q5: I'm observing significant degradation of my compound even under what I consider mild conditions. What could be the cause?
A5: Several factors could contribute to unexpectedly rapid degradation:
-
pH shifts: Unbuffered solutions can experience pH shifts upon dissolution of the compound or due to atmospheric CO2 absorption, potentially accelerating hydrolysis.
-
Trace metal contamination: Metal ions can catalyze oxidative degradation. Ensure high-purity solvents and glassware.
-
Photodegradation: Exposure to light, especially UV, can induce degradation. The parent compound, cymoxanil, is known to be sensitive to photodegradation.[3] Protect your samples from light.
-
Temperature fluctuations: Ensure your storage and experimental conditions are tightly controlled, as temperature can significantly influence degradation rates.[2]
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound and its degradation products by High-Performance Liquid Chromatography (HPLC).
Troubleshooting HPLC Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound or its Degradants
| Possible Cause | Explanation | Suggested Solution |
| Secondary Interactions with Silica Support | The polar nature of cyanoacetic acid and ethylurea can lead to interactions with residual silanol groups on the HPLC column packing, causing peak tailing. | 1. Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) will suppress the ionization of silanol groups, reducing these secondary interactions. 2. Use a highly deactivated column: Employ a column with end-capping to minimize the number of accessible silanol groups. 3. Add a competing base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened or fronting peaks. | 1. Reduce the injection volume. 2. Dilute the sample. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | 1. Dissolve the sample in the mobile phase whenever possible. 2. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Column Bed Deformation | A void at the head of the column can cause peak splitting or tailing. | 1. Reverse flush the column (if permitted by the manufacturer). 2. Replace the column if the problem persists. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Explanation | Suggested Solution |
| Changes in Mobile Phase Composition | Inaccurate mixing of mobile phase components or evaporation of a volatile organic modifier will alter the elution strength and affect retention times. | 1. Prepare fresh mobile phase daily. 2. Ensure accurate measurements of all components. 3. Keep mobile phase reservoirs capped to minimize evaporation. |
| Fluctuations in Column Temperature | Even small changes in temperature can affect retention times, especially for polar analytes. | 1. Use a column oven to maintain a constant temperature. |
| Column Equilibration | Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to drifting retention times. | 1. Ensure the column is fully equilibrated before starting a sequence. A stable baseline is a good indicator. |
| Pump Issues | Leaks or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times. | 1. Inspect the pump for leaks. 2. Perform regular maintenance on pump seals and check valves. |
Issue 3: Ghost Peaks in the Chromatogram
| Possible Cause | Explanation | Suggested Solution |
| Contaminated Mobile Phase or Solvents | Impurities in the solvents used to prepare the mobile phase or wash the system can appear as ghost peaks, especially in gradient analysis. | 1. Use high-purity, HPLC-grade solvents. 2. Filter all mobile phases before use. 3. Run a blank gradient to identify any peaks originating from the mobile phase. |
| Carryover from Previous Injections | Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. | 1. Incorporate a robust needle wash step in your autosampler method. 2. Flush the injector between analyses with a strong solvent. |
| Late Eluting Compounds | A compound from a previous injection may have a very long retention time and elute during a later run. | 1. Extend the run time of your method to ensure all components have eluted. 2. Incorporate a column wash step at the end of each run or sequence. |
Part 3: Experimental Protocols & Methodologies
This section provides detailed protocols for conducting forced degradation studies and a recommended stability-indicating HPLC method.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels without completely destroying the sample.[5]
1.1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
1.2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed solid in the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Control Sample:
-
Dilute the stock solution to the same final concentration as the stressed samples without subjecting it to any stress conditions.
-
1.3. Analysis:
-
Analyze all stressed and control samples using the stability-indicating HPLC method described below.
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Ensure mass balance is achieved, where the sum of the assay of the parent compound and the areas of all degradation products is close to the initial assay of the unstressed sample.[6]
Protocol 2: Stability-Indicating HPLC Method
This proposed method is designed for the simultaneous determination of this compound and its primary degradation products, cyanoacetic acid and ethylurea. Method development and validation should be performed according to ICH guidelines.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for the parent compound and allows for separation from the more polar degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control the ionization of silanols and analytes, improving peak shape. Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50% B; 20-22 min: 50-5% B; 22-30 min: 5% B | A gradient is necessary to elute the polar degradation products with good peak shape while also retaining and eluting the parent compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | A low UV wavelength is chosen to detect all compounds, as ethylurea has poor chromophoric properties at higher wavelengths. |
| Injection Volume | 10 µL | A typical injection volume; may need to be adjusted based on sample concentration and detector sensitivity. |
Part 4: Visualization of Degradation Pathways and Workflows
Diagrams
The following diagrams illustrate the primary degradation pathway and the experimental workflow for forced degradation studies.
Caption: Primary hydrolytic degradation pathway.
Caption: Forced degradation experimental workflow.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
-
Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Waters. [Link]
-
Kinetics and mechanism of cymoxanil degradation in buffer solutions. (2004). Journal of Agricultural and Food Chemistry, 52(1), 131-136. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Kinetics and Mechanism of Cymoxanil Degradation in Buffer Solutions. (2004). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11. [Link]
- Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography. (n.d.).
-
Cymoxanil (Ref: DPX T3217). (n.d.). University of Hertfordshire. [Link]
-
Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. (2024). Journal of the Iranian Chemical Society, 21(1), 1-11. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2012). Journal of the Chilean Chemical Society, 57(2), 1095-1098. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]
-
Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. (2016). ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Troubleshooting in HPLC: A Review. (2022). International Journal of Scientific Development and Research, 7(5), 458-467. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38390. [Link]
-
FAO Specifications and Evaluations for Agricultural Pesticides - CYMOXANIL. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
TECHNICAL BULLETIN CYMOXANIL TECHNICAL. (n.d.). Coromandel International Limited. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2012). National Center for Biotechnology Information. [Link]
-
Analysis of Cyanoacetic Acid Content by HPLC. (2012). Semantic Scholar. [Link]
Sources
- 1. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 2. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sgs.com [sgs.com]
Technical Support Center: 2-Cyano-N-(ethylcarbamoyl)acetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-cyano-N-(ethylcarbamoyl)acetamide (CAS 41078-06-2). This resource is designed for researchers, scientists, and drug development professionals to address and prevent issues related to the hydrolytic stability of this compound. Our goal is to provide you with the foundational knowledge and practical solutions to ensure the integrity of your experiments.
Understanding the Hydrolysis of this compound
This compound is a valuable intermediate, notably in the synthesis of the fungicide Cymoxanil.[1] Its structure contains two functional groups susceptible to hydrolysis: a nitrile (cyano) group and an N-carbamoylacetamide moiety, which includes amide-like linkages. Understanding the vulnerability of these groups is the first step in preventing unwanted degradation.
The hydrolysis can be catalyzed by either acidic or basic conditions.[2]
-
Nitrile Group Hydrolysis : The cyano group (C≡N) can hydrolyze in a two-step process, first to a primary amide (carboxamide), and then further to a carboxylic acid.[2][3]
-
Amide/Urea Linkage Hydrolysis : The N-(ethylcarbamoyl) and acetamide linkages are also susceptible to cleavage. Hydrolysis of the N-ethylcarbamoyl portion can ultimately lead to the formation of ethylamine and carbon dioxide via an unstable carbamic acid intermediate.[4][5]
Both reaction pathways are significantly influenced by pH, temperature, and the solvent system used.[6] Base-catalyzed hydrolysis is often significantly faster than hydrolysis at neutral or acidic pH.[6]
Caption: Troubleshooting workflow for diagnosing hydrolysis issues.
Q5: My reaction yield is consistently low, and I suspect the starting material is degrading. How can I confirm this? A: Cause: The most likely cause is the hydrolysis of your starting material under the reaction conditions. This is especially probable if your reaction is run in an aqueous or protic solvent, at a pH outside the 5-7 range, or at elevated temperatures. [1][6]Solution:
-
Analyze Your Starting Material: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [7]2. Run a Control Experiment: Incubate the starting material under your exact reaction conditions (solvent, pH, temperature, time) but without the other reagents.
-
Analyze the Control: After the incubation period, analyze a sample from the control experiment by HPLC. Compare the peak area of the parent compound to a sample that was not incubated. The appearance of new, more polar peaks and a decrease in the parent peak area are strong indicators of hydrolysis.
Q6: I am performing a reaction in a basic solution and see significant degradation. How can I mitigate this? A: Cause: Base-catalyzed hydrolysis of both nitriles and amides is a well-documented and rapid process. [2][6]The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbon atoms of the cyano and carbonyl groups. Solution:
-
Re-evaluate pH Requirement: Determine if such a high pH is absolutely necessary for your desired reaction. If possible, lower the pH to the 7-8 range. While not ideal, it will be significantly better than pH > 9.
-
Use a Non-Aqueous Base: If a base is required only as a proton scavenger, consider using a non-nucleophilic organic base (e.g., triethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane). This eliminates the presence of water and hydroxide ions.
-
Minimize Exposure Time: If aqueous basic conditions are unavoidable, design your experiment to minimize the compound's exposure time. Add the this compound to the basic solution last, just before the reaction is initiated.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable rate of your desired transformation. Hydrolysis rates decrease significantly with temperature. [6] Q7: My aqueous stock solution appears cloudy or shows a drop in concentration over time. What is happening? A: Cause: This indicates either poor solubility or, more likely, degradation via hydrolysis into less soluble products. The hydrolysis products, such as the corresponding carboxylic acids, may have different solubility profiles. Solution:
-
Avoid Aqueous Stock Solutions: It is highly recommended to prepare stock solutions in anhydrous DMSO or DMF and store them at low temperatures (e.g., -20°C). These solvents are aprotic and will prevent hydrolysis during storage.
-
Prepare Fresh: Prepare aqueous working solutions fresh from the organic stock solution immediately before use. Do not store aqueous solutions for extended periods.
-
Verify Solubility: Ensure you are not exceeding the compound's solubility limit in your chosen buffer. If necessary, a small percentage of an organic co-solvent like DMSO can be included in the final working solution to maintain solubility.
Best Practices and Experimental Protocols
Adopting the following best practices will proactively prevent hydrolysis and ensure the reliability of your results.
Summary of Recommended Conditions
| Parameter | Recommended Condition | Rationale |
| pH (Aqueous) | 5.0 - 7.0 | Minimizes both acid and base-catalyzed hydrolysis. [1] |
| Storage (Solid) | 2 - 8 °C, dry, sealed container | Prevents thermal and moisture-driven degradation. [8] |
| Storage (Solution) | Anhydrous aprotic solvent (DMSO, DMF) at -20°C or below | Prevents hydrolysis during storage. |
| Solvents | Aprotic solvents (THF, DCM, Acetonitrile) preferred. | Lack of protons and hydroxide ions prevents hydrolysis. |
| Temperature | Use the lowest effective temperature for reactions. | Hydrolysis rates increase significantly with temperature. [6] |
Protocol 1: Preparation of a Stable Working Solution
This protocol describes how to prepare an aqueous working solution with minimized risk of hydrolysis.
-
Prepare Stock Solution: Accurately weigh the solid this compound and dissolve it in anhydrous DMSO to a high concentration (e.g., 100 mM). Vortex until fully dissolved. Aliquot into single-use tubes and store at -20°C.
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., MES, HEPES, PBS). Adjust the pH to fall within the 5.0 - 7.0 range. Filter the buffer through a 0.22 µm filter.
-
Prepare Working Solution: Immediately before your experiment, thaw a single aliquot of the DMSO stock solution. Serially dilute the stock into your prepared and pH-verified buffer to the final desired concentration.
-
Use Immediately: Use the freshly prepared aqueous solution without delay. Do not store the diluted aqueous solution for future use.
Protocol 2: General Stability Assessment via HPLC
This protocol allows you to test the stability of the compound under your specific experimental conditions.
-
System Suitability: Prepare a standard of this compound in mobile phase and inject it into a calibrated RP-HPLC system. Establish the retention time and peak area. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium formate) is a good starting point. [7]2. Prepare Test Conditions: Recreate your experimental conditions (buffer, pH, temperature) in several vials.
-
Initiate the Study: Add the compound (from a concentrated stock) to each vial to your final experimental concentration. Take a sample from one vial immediately (this is your T=0 time point) and inject it into the HPLC.
-
Incubate and Sample: Place the remaining vials in the intended incubation conditions (e.g., a 37°C water bath). At predetermined time points (e.g., 1, 4, 8, 24 hours), remove a vial, quench any reaction if necessary (e.g., by adding acid to a basic solution), and immediately analyze by HPLC.
-
Analyze Data: Plot the peak area of the parent compound against time. A stable compound will show a flat line. A decreasing trend indicates degradation. The appearance and growth of new peaks should also be noted as these are likely degradants.
By implementing these troubleshooting and preventative strategies, you can significantly improve the accuracy and reproducibility of your research involving this compound.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps. [Link]
-
Okacc. (n.d.). Exploring this compound: Properties and Applications. Retrieved from Okacc. [Link]
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
-
ResearchGate. (n.d.). Effect of pH on hydrolysis and condensation speed. Retrieved from ResearchGate. [Link]
-
Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Engineering Science, 31(1), 21-28. [Link]
-
Quora. (2021, December 22). Why does the pH fall during hydrolysis? Retrieved from Quora. [Link]
-
Hartono, A., Svendsen, H. F., & Hoff, K. A. (2014). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 53(13), 5447-5455. [Link]
-
ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from ResearchGate. [Link]
-
Ghozlan, S. A. S., et al. (2019). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 15, 2436-2444. [Link]
-
Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]
- Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
- Google Patents. (n.d.). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
-
Hladik, M. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16465-16473. [Link]
-
ResearchGate. (n.d.). Solvent effects on the solvolyses of N-benzoyl-arenesulfonimidoyl chlorides. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from ResearchGate. [Link]
-
JRC Publications Repository. (n.d.). Cyanotoxins: methods and approaches for their analysis and detection. Retrieved from JRC Publications Repository. [Link]
-
Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 19(6), 1778. [Link]
-
ResearchGate. (n.d.). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Retrieved from ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments. Retrieved from EPA. [Link]
-
ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from ResearchGate. [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from AMECJ. [Link]
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- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Buy this compound | 41078-06-2 [smolecule.com]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Validation of 2-Cyano-N-(ethylcarbamoyl)acetamide
Introduction
In the precise world of chemical synthesis, particularly within agrochemical and pharmaceutical development, the adage "you are what you make" holds absolute truth. The structural integrity of a synthesized molecule is paramount, dictating its biological activity, safety profile, and ultimately, its viability as a product. 2-Cyano-N-(ethylcarbamoyl)acetamide (CAS No. 41078-06-2), a key intermediate in the synthesis of the widely used fungicide Cymoxanil, serves as a perfect case study for the rigorous process of structural validation.[1][2] Its molecular structure, containing a reactive cyano group, a methylene bridge, and an ethyl-substituted urea-like moiety, requires a multi-faceted analytical approach for unambiguous confirmation.[3]
This guide provides an in-depth, experience-driven comparison of core spectroscopic techniques used to validate the structure of this compound. We will move beyond mere procedural descriptions to explore the causality behind our analytical choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural elucidation.
The Analytical Workflow: A Strategy for Certainty
Before delving into individual techniques, it is crucial to visualize the overall analytical strategy. The process is not a linear checklist but an integrated workflow where each step informs and validates the others. The goal is to build an unshakeable foundation of evidence for the proposed structure.
Caption: Overall workflow for the synthesis and structural validation of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Skeleton
Expertise & Causality
¹H NMR spectroscopy is the initial and most informative tool for assembling the structural "blueprint." It provides direct evidence of the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting). For a molecule like this compound, ¹H NMR is indispensable for confirming the presence and connectivity of the ethyl group and the methylene bridge.
The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it effectively solubilizes the polar compound and its residual proton signal does not obscure relevant sample peaks. Furthermore, amide (N-H) protons are typically observable in DMSO-d₆ as broad signals, whereas they often exchange too rapidly for detection in solvents like D₂O.
Predicted ¹H NMR Spectrum
Based on the structure NC-CH₂-C(=O)NH-C(=O)NH-CH₂-CH₃, we can predict the following signals:
| Predicted Signal | Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |
| Triplet (t) | -CH₃ | 3H | Triplet (t) | 1.0 - 1.2 | Coupled to the adjacent -CH₂- group (2 protons + 1 = 3 lines). |
| Quartet (q) | -NH-CH₂- | 2H | Quartet (q) | 3.1 - 3.3 | Coupled to the adjacent -CH₃ group (3 protons + 1 = 4 lines). |
| Singlet (s) | NC-CH₂- | 2H | Singlet (s) | 3.6 - 3.8 | Flanked by a cyano and carbonyl group, no adjacent protons to couple with.[3][4] |
| Broad signals | -NH- | 2H | Broad s | 7.0 - 9.0 | Amide protons; chemical shift can be variable and signals are often broad. |
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Instrument Setup: Place the tube in a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using standard parameters. A typical acquisition might involve 16-32 scans.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Data Interpretation
The experimental spectrum should closely match the predictions. The presence of a clean triplet-quartet pattern with a 3:2 integration ratio is definitive proof of the ethyl group.[3] A singlet integrating to 2H in the 3.6-3.8 ppm region confirms the methylene bridge adjacent to the electron-withdrawing cyano group.[3] The two broad signals for the amide protons confirm the final components of the structure.
Carbon-13 (¹³C) NMR Spectroscopy: Visualizing the Carbon Backbone
Expertise & Causality
While ¹H NMR details the proton framework, ¹³C NMR directly observes the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, making it a powerful tool for confirming the total carbon count and identifying key functional groups. The experiment is typically run with broadband proton decoupling, which collapses all C-H splitting, resulting in a simplified spectrum where each unique carbon appears as a single line.
Predicted ¹³C NMR Spectrum
The structure has 6 carbon atoms, all in unique chemical environments. Therefore, we expect to see 6 distinct signals.
| Predicted Signal (Carbon) | Approx. δ (ppm) | Rationale |
| -C H₃ | 14 - 16 | Standard aliphatic methyl carbon. |
| -NH-C H₂- | 35 - 40 | Aliphatic methylene carbon attached to nitrogen. |
| NC-C H₂- | 25 - 30 | Methylene carbon shifted downfield by the adjacent cyano and carbonyl groups. |
| C ≡N | 115 - 120 | Characteristic chemical shift for a nitrile carbon.[3] |
| -C(=O)NH-C (=O)NH- | 155 - 160 | Carbonyl carbon of the urea-like moiety. |
| NC-CH₂-C (=O)- | 165 - 170 | Carbonyl carbon of the acetamide moiety, deshielded by the adjacent methylene. |
Note: Chemical shift values are estimates and can be influenced by solvent and concentration. General ranges are taken from established chemical shift tables.[5]
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (30-50 mg) may be beneficial to reduce acquisition time.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope and its longer relaxation times, significantly more scans are required (e.g., 1024 or more), leading to a longer experiment time compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Data Interpretation
The observation of exactly six peaks confirms the carbon count. The signals in the carbonyl region (~155-170 ppm) and the distinct nitrile signal (~117 ppm) are particularly diagnostic.[3] The combination of these signals with the three aliphatic carbon signals provides compelling evidence for the proposed carbon backbone.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality
FT-IR spectroscopy is a rapid and highly sensitive method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds have characteristic absorption frequencies, providing a unique "fingerprint." For this compound, FT-IR is exceptionally effective at confirming the presence of the C≡N, C=O, and N-H bonds.
Predicted FT-IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| N-H (Amide) | Stretch | 3200 - 3400 | Medium-Strong, Broad |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
| C≡N (Nitrile) | Stretch | 2200 - 2300 | Strong, Sharp |
| C=O (Amide I) | Stretch | 1650 - 1750 | Very Strong, Sharp |
Note: The two C=O groups may overlap or appear as a broad or split peak in the carbonyl region.
Experimental Protocol
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR accessory.
-
Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Label the significant peaks in the resulting spectrum.
Data Interpretation
The most diagnostic peak in the FT-IR spectrum is the sharp, strong absorption between 2200-2300 cm⁻¹, which is a classic signature of a nitrile (C≡N) group.[3] Its presence is a crucial piece of evidence. Additionally, a very strong, prominent peak in the 1650-1750 cm⁻¹ region confirms the carbonyl (C=O) groups, while a broad absorption band above 3200 cm⁻¹ indicates the N-H stretches of the amide groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Expertise & Causality
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight, while the fragmentation pattern provides corroborating structural information. For ultimate certainty, High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous calculation of the elemental formula.
Predicted Mass Spectrum
-
Molecular Formula: C₆H₉N₃O₂
-
Expected Molecular Ion [M]⁺•: m/z = 155[3]
-
Predicted Fragments: Fragmentation of N-monosubstituted cyanoacetamides often involves cleavage of the C-C bonds adjacent to the carbonyl groups.[7] Plausible fragments include:
-
m/z 84: [O=C=NH-C(=O)NH-CH₂-CH₃]⁺
-
m/z 72: [C(=O)NH-CH₂-CH₃]⁺
-
m/z 44: [CH₃-CH₂-NH]⁺
-
Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a GC-MS system.
-
Ionization: Use a standard EI source (70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. If using HRMS, compare the exact measured mass to the theoretical mass for C₆H₉N₃O₂.
Data Interpretation
The observation of a peak at m/z 155 is the primary confirmation of the correct molecular weight.[3] An HRMS measurement yielding a mass of ~155.0695 would definitively confirm the elemental composition of C₆H₉N₃O₂. The fragmentation pattern, if consistent with the predicted pathways, provides an additional layer of structural validation.
Integrated Data Analysis: The Convergence of Evidence
Caption: The logical convergence of multi-spectroscopic data to confirm the molecular structure.
The process is self-validating:
-
MS confirms the molecular formula (C₆H₉N₃O₂).
-
FT-IR confirms the presence of the key functional groups (nitrile, amides).
-
¹³C NMR confirms the presence of 6 unique carbons, including two carbonyls and a nitrile.
-
¹H NMR pieces the puzzle together, showing exactly how the ethyl group and methylene bridge are connected within the molecule.
Each piece of data supports the others, leaving no room for ambiguity.
Conclusion
The structural validation of this compound is a clear illustration of modern analytical chemistry in practice. By strategically employing a suite of spectroscopic techniques—NMR, FT-IR, and MS—we can systematically and definitively confirm the molecule's identity. This multi-pronged approach ensures that the information derived is not only accurate but also cross-validated, providing the high degree of certainty required by researchers, scientists, and drug development professionals. This robust, evidence-based methodology forms the bedrock of reliable and reproducible chemical science.
References
-
LookChem. (n.d.). Exploring this compound: Properties and Applications. Available at: [Link]
-
NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Available at: [Link]
-
Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemistry & Chemical Engineering Quarterly, 16(4), 387-397. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Cyano-N-(ethylcarbamoyl)acetamide
Abstract
This guide provides a comprehensive framework for assessing the purity of synthesized 2-cyano-N-(ethylcarbamoyl)acetamide, a key intermediate in various synthetic processes, including the production of the fungicide Cymoxanil.[1] For researchers and drug development professionals, establishing the purity of such precursors is not merely a quality control step; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final product. This document moves beyond rote protocols to explain the causality behind methodological choices, advocating for an orthogonal approach that combines quantitative and qualitative techniques. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-tested protocols are provided, alongside guidance on data interpretation and the establishment of a self-validating analytical workflow.
Introduction: The Imperative of Purity
This compound (CAS 41078-06-2), a compound with the molecular formula C₆H₉N₃O₂, is a critical building block in organic synthesis.[1][2][3][4] Its molecular structure, featuring a reactive cyano group and multiple amide functionalities, makes it a versatile precursor. However, the very reactivity that makes it valuable also presents challenges in its synthesis, which typically involves the reaction of cyanoacetic acid with ethyl urea.[2] This process can lead to a range of impurities, including unreacted starting materials, side-products, and degradation products.
The presence of such impurities can have significant downstream consequences, affecting reaction yields, inducing the formation of unwanted byproducts, and, in a pharmaceutical context, posing potential safety risks. Therefore, a robust and reliable analytical strategy to confirm both the identity and purity of the synthesized material against a well-characterized reference standard is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5]
This guide advocates for an orthogonal testing approach , wherein multiple analytical techniques based on different chemical principles are employed. This strategy provides a more comprehensive and trustworthy assessment of purity than any single method could alone.
The Cornerstone: The Reference Standard
Before any sample analysis can be meaningful, a Certified Reference Standard (CRS) is required. This standard should be of the highest possible purity, thoroughly characterized, and stored under conditions that ensure its stability.[1] All experimental results from the synthesized batch (the "sample") will be compared against this benchmark. If a commercial CRS is unavailable, an in-house primary standard must be qualified through extensive testing, including the methods described herein and potentially elemental analysis.
Comparative Analysis of Core Analytical Techniques
The selection of analytical methods should be strategic, with each technique providing unique and complementary information. The three pillars of our recommended approach are HPLC for quantitative purity, NMR for structural identity and specific impurity detection, and MS for molecular weight confirmation.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC (UV Detection) | Quantitative Purity (% Area) & Impurity Profiling | High precision and sensitivity for quantifiable impurities. Excellent for separating components in a mixture. | Requires a chromophore for UV detection. Purity is relative (% area) unless a certified standard is used for external calibration. |
| ¹H & ¹³C NMR | Structural Confirmation & Identification of Impurities | Provides definitive structural information. Can detect non-chromophoric impurities (e.g., residual solvents, certain starting materials). Can be made quantitative (qNMR). | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals, complicating interpretation. |
| Mass Spectrometry (MS) | Identity Confirmation (Molecular Weight) | Extremely high sensitivity and specificity for molecular weight determination. Confirms the presence of the target compound unequivocally. | Not inherently quantitative without extensive calibration. Isomer differentiation can be challenging. |
Orthogonal Purity Assessment Workflow
A robust workflow ensures that data is reliable and decisions are based on a comprehensive understanding of the material. The following diagram illustrates the logical flow from sample receipt to the final purity report, integrating the core analytical techniques.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. Each includes system suitability checks or internal controls to ensure the trustworthiness of the generated data.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
This method uses reversed-phase chromatography, which separates molecules based on their hydrophobicity.[6][7][8][9]
-
Rationale: The choice of a C18 column is based on its versatility and strong hydrophobic retention for a wide range of organic molecules. The mobile phase, a combination of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and ionization for potential MS coupling.
-
Protocol:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
-
Analysis:
-
Inject a blank (diluent).
-
Inject the standard solution.
-
Inject the sample solution.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Data Processing: Integrate all peaks in the sample chromatogram. Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
¹H NMR for Structural Confirmation
-
Rationale: ¹H NMR provides a "fingerprint" of the molecule, confirming the presence of all expected proton environments and their connectivity. DMSO-d₆ is chosen as the solvent due to its excellent solvating power for polar amides and its non-interfering chemical shift.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample or standard in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard ¹H acquisition parameters. Typically 16-32 scans are sufficient.
-
-
Analysis: Acquire the spectrum for the sample and the reference standard.
-
Data Processing:
-
Reference the spectrum to the residual DMSO peak at ~2.50 ppm.
-
Integrate all signals.
-
Compare the chemical shifts, splitting patterns, and integrations of the sample to the standard.
-
-
-
Expected ¹H NMR Data (Predicted):
Protons Multiplicity Approx. Chemical Shift (ppm) Integration CH₃ (ethyl) Triplet ~1.0-1.2 3H CH₂ (ethyl) Quartet ~3.1-3.3 2H CH₂ (cyanoacetyl) Singlet ~3.6-3.8 2H NH (ethylamide) Triplet (broad) ~7.0-7.5 1H | NH (acetylamide) | Singlet (broad) | ~9.5-10.0 | 1H |
Mass Spectrometry (MS) for Identity Confirmation
-
Rationale: Electrospray Ionization (ESI) is an effective soft ionization technique for polar molecules like this compound, minimizing fragmentation and clearly showing the molecular ion.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like acetonitrile/water (50:50) with 0.1% formic acid.
-
Instrument Setup:
-
Mass Spectrometer: ESI source, positive ion mode.
-
Analysis Mode: Full scan, typically from m/z 50 to 500.
-
-
Analysis: Infuse the sample solution directly or inject via an HPLC system.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺.
-
Case Study: Interpreting the Data
Below is a hypothetical comparison of a newly synthesized batch against the reference standard.
Table 1: HPLC Purity Results
| Sample ID | Retention Time (min) | Area % | Identity |
| Reference Standard | 12.5 | 99.9 | Main Compound |
| Synthesized Batch | 12.5 | 98.5 | Main Compound |
| 4.2 | 0.8 | Impurity 1 (likely starting material) | |
| 15.1 | 0.7 | Impurity 2 (unknown) |
Table 2: NMR and MS Comparison
| Test | Reference Standard | Synthesized Batch | Assessment |
| ¹H NMR | Spectrum matches expected structure. No extraneous peaks >0.1%. | Spectrum matches standard. All key shifts and integrations are correct. Small peaks consistent with HPLC impurities noted. | PASS |
| MS [M+H]⁺ | 156.07 | 156.07 | PASS |
Analysis: The HPLC results show the synthesized batch has a purity of 98.5% by area, with two detectable impurities. The ¹H NMR confirms the primary component is structurally identical to the reference standard, and the MS confirms the correct molecular weight. The combined data provides high confidence that the synthesized material is the correct compound with a purity of approximately 98.5%.
Conclusion
Assessing the purity of this compound requires more than a single measurement. A scientifically sound, orthogonal approach provides a comprehensive and trustworthy characterization of the synthesized material. By combining the quantitative power of HPLC with the definitive structural information from NMR and the identity confirmation from MS, researchers can ensure the quality of their intermediates, leading to more reliable and reproducible downstream science. This multi-faceted validation, grounded in the principles outlined by guidelines such as ICH Q2(R1), is the hallmark of rigorous scientific and developmental work.[5]
References
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Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved January 28, 2026, from [Link]
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ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. [Scientific Diagram]. Retrieved January 28, 2026, from [Link]
- ResearchGate. (n.d.). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Retrieved January 28, 2026.
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AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
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ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed [Table]. Retrieved January 28, 2026, from [Link]
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PubChem. (n.d.). 2-Cyano-N-((methylamino)carbonyl)acetamide. Retrieved January 28, 2026, from [Link]
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PubChem. (n.d.). 2-Cyano-N-methylacetamide. Retrieved January 28, 2026, from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved January 28, 2026, from [Link]
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NIST WebBook. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. Retrieved January 28, 2026, from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.
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ResearchGate. (2005, August 1). Quantitative NMR spectroscopy - Principles and applications. Retrieved January 28, 2026, from [Link]
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European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 28, 2026, from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved January 28, 2026, from [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes. Retrieved January 28, 2026, from [Link]
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YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved January 28, 2026, from [Link]
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US EPA. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- - Substance Details - SRS. Retrieved January 28, 2026, from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 28, 2026, from [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Retrieved January 28, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 28, 2026, from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved January 28, 2026, from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0... [Scientific Diagram]. Retrieved January 28, 2026, from [Link]
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Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved January 28, 2026, from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 28, 2026, from [Link]
-
NIST WebBook. (n.d.). Acetamide, 2-cyano-. Retrieved January 28, 2026, from [Link]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved January 28, 2026, from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved January 28, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
